Tris(4-fluorophenyl)phosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tris(4-fluorophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3P/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPJPYNDFSOARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171565 | |
| Record name | Phosphine, tris(4-fluorophenyl)- | |
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Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18437-78-0 | |
| Record name | Phosphine, tris(4-fluorophenyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(4-fluorophenyl)phosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158458 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, tris(4-fluorophenyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-fluorophenyl)phosphine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tris(4-fluorophenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tris(4-fluorophenyl)phosphine, a crucial reagent and ligand in organic synthesis and materials science. This document offers detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic and analytical workflows.
Synthesis of this compound
The most prevalent and effective method for synthesizing this compound is through a Grignard reaction. This method involves the reaction of a Grignard reagent, formed from an aryl halide, with a phosphorus halide.[1]
Synthetic Workflow
The synthesis proceeds in two main stages: the formation of the Grignard reagent followed by the reaction with phosphorus trichloride (B1173362).
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of triarylphosphines.[2]
Materials:
-
4-Bromofluorobenzene
-
Magnesium turnings
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine (crystal)
Procedure:
Step 1: Preparation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
A solution of 4-bromofluorobenzene in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional hour to ensure the complete formation of the Grignard reagent (4-fluorophenylmagnesium bromide).
Step 2: Reaction with Phosphorus Trichloride
-
Cool the Grignard solution in an ice bath.
-
A solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for one hour.
Step 3: Workup and Purification
-
The reaction mixture is carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.[2]
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
Characterization of this compound
A comprehensive characterization of this compound involves a combination of spectroscopic and physical methods to confirm its identity, purity, and structure.
Characterization Workflow
The following diagram illustrates the logical flow of the characterization process.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₂F₃P | [3] |
| Molecular Weight | 316.26 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 79-83 °C | [3] |
| Boiling Point | 160 °C at 0.1 mmHg | [5] |
| Solubility | Insoluble in water; soluble in many organic solvents. | [4] |
Spectroscopic Data
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The key nuclei to probe are ³¹P, ¹⁹F, ¹H, and ¹³C.
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Key Couplings | Reference(s) |
| ³¹P | CDCl₃ | ~ -6.0 | - | [6] |
| ¹⁹F | CDCl₃ | ~ -113 | - | [7] |
| ¹H | CDCl₃ | 7.0-7.4 (multiplet) | - | [8][9] |
| ¹³C | CDCl₃ | Aromatic region | J(C,P) and J(C,F) couplings | [10] |
2.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands are expected for the P-C and C-F bonds, as well as the aromatic C-H and C=C stretching and bending modes.
| Wavenumber (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~1590, ~1490 | Aromatic C=C stretch |
| ~1230 | C-F stretch |
| ~1100 | P-Aryl stretch |
| ~830 | para-disubstituted benzene (B151609) C-H bend |
2.3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| Technique | m/z (relative intensity) | Interpretation | Reference(s) |
| Electron Ionization (EI) | 316 (M⁺) | Molecular ion | [11] |
Safety Information
This compound is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[4] It is also sensitive to air.[4]
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols as necessary for their specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 三(4-氟苯基)膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound [chembk.com]
- 5. This compound | 18437-78-0 [amp.chemicalbook.com]
- 6. P-31 Chemical Shifts [acadiau.ca]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound(18437-78-0) 1H NMR [m.chemicalbook.com]
- 10. This compound | C18H12F3P | CID 140387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Phosphine, tris(4-fluorophenyl)- [webbook.nist.gov]
physical and chemical properties of Tris(4-fluorophenyl)phosphine
An In-depth Technical Guide on Tris(4-fluorophenyl)phosphine
Introduction
This compound is an organophosphorus compound featuring a central phosphorus atom bonded to three 4-fluorophenyl groups.[1] It is a crucial raw material and intermediate in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and dyestuffs.[2][3] The presence of fluorine atoms imparts unique electronic properties, making it a valuable ligand in transition metal catalysis to enhance reactivity and selectivity.[1][4] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its role in modern chemistry.
Physical and Chemical Properties
This compound is a white to off-white or very slightly yellow crystalline powder.[1][2][3] It is known to be sensitive to air and should be stored under an inert atmosphere at room temperature.[3][5] The compound is generally insoluble in water but soluble in organic solvents like ethanol (B145695) and ether.[2][5]
Tabulated Physical Data
A summary of the key physical properties of this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂F₃P | [1][5][6] |
| Molecular Weight | 316.26 g/mol | [1][5][6][7] |
| Melting Point | 79-83 °C | [1][2][5][7] |
| Boiling Point | 160 °C / 0.1 mmHg | [2][5][8] |
| Appearance | White to off-white crystalline powder | [1][3][8] |
| Density | 1.132 g/cm³ | [5] |
| Crystallographic Density | 1.346 g/cm³ | [8] |
| Flash Point | 142.7 °C | [5] |
| Vapor Pressure | 0.00301 mmHg at 25 °C | [5] |
| Water Solubility | Insoluble | [2][5] |
| Purity | ≥ 98% (GC) | [1] |
Structural and Spectroscopic Data
The structure of this compound has been confirmed by X-ray crystallography.[8][9] The molecule adopts a geometry where the three phenyl groups are bonded to the central phosphorus atom, resulting in a distorted tetrahedral shape.[9]
| Structural Parameter | Value | Source |
| Average P-C distance | 1.825 (5) Å | [9] |
| Average C-P-C angle | 102.5 (2)° | [9] |
Spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR are routinely used to characterize the compound and confirm its purity.[8][10][11]
Chemical Behavior and Reactivity
This compound is a relatively stable compound at room temperature but should be handled with care to prevent the formation of the corresponding phosphine (B1218219) oxide, especially in the presence of oxygen.[5][8]
Its primary chemical application is as a ligand in transition metal-catalyzed reactions.[1][4] The electron-withdrawing nature of the fluorine substituents influences the electronic properties of the phosphorus atom, which in turn affects the reactivity and efficacy of the metal complexes it forms.[4] It is widely used in various cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[12][13] It has also been employed as a ligand for rhodium-catalyzed oxygenative addition to terminal alkynes.[2][13]
Experimental Protocols
Synthesis Methodologies
Two primary methods for the synthesis of this compound are commonly cited.
3.1.1 Grignard Reaction (Common Method)
A widely used and effective route involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362).[4][12]
-
Step 1: Grignard Reagent Formation
-
Step 2: Reaction with Phosphorus Trichloride
-
The freshly prepared Grignard reagent is then added slowly to a solution of phosphorus trichloride in an anhydrous ether solvent. The reaction is maintained at a low temperature, typically 0 °C or below.[12]
-
-
Step 3: Purification
-
After the reaction is complete, the crude product is purified. Common purification methods include recrystallization or column chromatography to yield the final white crystalline product.[12]
-
Caption: Synthesis workflow for this compound via Grignard reaction.
3.1.2 Reduction of this compound oxide
An alternative method involves the reduction of the corresponding phosphine oxide.[2][8]
-
Step 1: Initial Reaction
-
This compound oxide is reacted with trifluoroacetic anhydride (B1165640) in dioxane as a solvent under a nitrogen atmosphere.[2]
-
-
Step 2: Reduction
-
Sodium bicarbonate, 15-Crown-5, and sodium hydride are added to the mixture.[2]
-
-
Step 3: Final Reaction and Purification
-
The mixture is heated and stirred for 24 hours. After cooling, the solvent is removed by distillation under reduced pressure, and the crude product is purified by column chromatography to yield this compound.[2]
-
Analysis and Purity Assessment
The purity of the final product is typically assessed by methods such as Gas Chromatography (GC) and X-ray diffraction.[1][8]
Applications in Catalysis
The unique electronic properties conferred by the fluorine substituents make this compound a highly effective ligand in catalysis.[4] The electron-withdrawing effect of fluorine atoms modifies the electron density on the phosphorus atom, which in turn influences the catalytic activity of the metal center it is coordinated to.
Caption: Relationship between structure and catalytic function.
This modulation is particularly useful in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.[12]
Caption: Generalized catalytic cycle for a cross-coupling reaction using a phosphine ligand (L).
Safety and Handling
This compound is irritating to the eyes, skin, and respiratory system.[5] It is essential to use appropriate personal protective equipment, such as protective glasses and gloves, and to work in a well-ventilated area.[5] The compound may be toxic to aquatic organisms, and therefore, its disposal should be managed to protect the environment.[5] It should be stored in a tightly sealed container in a dry, well-ventilated place.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 18437-78-0 [amp.chemicalbook.com]
- 3. Cas 18437-78-0,this compound | lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [chembk.com]
- 6. This compound | C18H12F3P | CID 140387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 98 18437-78-0 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. This compound(18437-78-0) 1H NMR [m.chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. 三(4-氟苯基)膦 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to Tris(4-fluorophenyl)phosphine (CAS: 18437-78-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tris(4-fluorophenyl)phosphine, a versatile organophosphorus compound. This document details its chemical and physical properties, synthesis, spectroscopic data, and applications, with a focus on its role as a ligand in catalysis.
Chemical and Physical Properties
This compound, with the chemical formula C₁₈H₁₂F₃P, is a white to off-white crystalline solid at room temperature. The fluorine substituents on the phenyl rings significantly influence its electronic properties, making it a valuable ligand in transition metal catalysis.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 18437-78-0 | [1] |
| Molecular Formula | C₁₈H₁₂F₃P | [2] |
| Molecular Weight | 316.26 g/mol | [2] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 79-83 °C | [2] |
| Boiling Point | 160 °C at 0.1 mmHg | |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1] | |
| Sensitivity | Air sensitive | [2] |
Synthesis
A common and effective method for the synthesis of this compound is through a Grignard reaction. This involves the reaction of 4-fluorophenylmagnesium bromide with phosphorus trichloride (B1173362).[3]
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is adapted from established procedures for the synthesis of similar triarylphosphines.[3]
Reaction Scheme:
3 (4-FC₆H₄)MgBr + PCl₃ → P(C₆H₄F)₃ + 3 MgBrCl
Materials and Reagents:
-
Magnesium turnings
-
Iodine (crystal)
-
4-Bromofluorobenzene
-
Anhydrous diethyl ether
-
Phosphorus trichloride
-
1N HCl
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (3.0 g, 0.125 mol). Add a small crystal of iodine to initiate the reaction. A solution of 4-bromofluorobenzene (21.9 g, 0.125 mol) in 100 mL of anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure the complete formation of the Grignard reagent.[3]
-
Reaction with Phosphorus Trichloride: Cool the Grignard solution in an ice bath. Add a solution of phosphorus trichloride (3.8 mL, 4.8 g, 0.035 mol) in 50 mL of anhydrous diethyl ether dropwise with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[3]
-
Work-up and Purification: After the addition is complete, carefully pour the reaction mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer three times with 50 mL of diethyl ether. Combine the organic layers and wash twice with 50 mL of 1N HCl, twice with 50 mL of water, and once with 50 mL of brine. Dry the organic layer over anhydrous MgSO₄ and remove the solvent under reduced pressure to yield the crude product.[3] Further purification can be achieved by recrystallization.
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Spectroscopic and Crystallographic Data
Characterization of this compound is crucial for confirming its identity and purity. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Data not readily available in a citable format. | |
| ¹³C NMR | Data not readily available in a citable format. | |
| ³¹P NMR | Data not readily available in a citable format. The corresponding phosphine (B1218219) oxide shows a signal at δ 21.5 (d, J = 481.1 Hz) in CDCl₃. | [4] |
| Mass Spectrum (EI) | Molecular Ion (M⁺) at m/z 316. | [5] |
Note: While NMR data for the corresponding phosphine oxide is available, specific, citable NMR data for this compound is not readily found in the searched literature. Researchers should perform their own analysis for confirmation.
Table 3: Crystallographic Data for this compound
| Parameter | Value | Reference |
| CCDC Number | 127241 | [1] |
| Crystal System | Orthorhombic | [6] |
| Space Group | P2₁2₁2₁ | [6] |
| a (Å) | 8.291(2) | [6] |
| b (Å) | 11.015(3) | [6] |
| c (Å) | 16.035(4) | [6] |
| α (°) | 90 | [6] |
| β (°) | 90 | [6] |
| γ (°) | 90 | [6] |
| Volume (ų) | 1463.8(7) | [6] |
| Z | 4 | [6] |
Applications in Catalysis
This compound is a widely used ligand in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical industry. The electron-withdrawing fluorine atoms modify the electronic properties of the phosphorus atom, which in turn influences the reactivity and stability of the palladium catalyst. It is suitable for a range of reactions including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.
General Reaction Scheme:
Ar¹-X + Ar²-B(OR)₂ --(Pd catalyst, Ligand, Base)--> Ar¹-Ar²
General Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction, where this compound can be employed as the ligand.
Materials and Reagents:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Degassed water
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and this compound (4 mol%).
-
Addition of Reagents: Add the base (e.g., 2.0 mmol K₂CO₃). Then, add the anhydrous solvent (e.g., 5 mL of toluene) and degassed water (e.g., 1 mL).
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.
General Reaction Scheme:
R-X + H₂C=CHR' --(Pd catalyst, Ligand, Base)--> R-HC=CHR'
The use of this compound as a ligand in the Heck reaction follows a similar catalytic cycle to the Suzuki-Miyaura reaction, involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment.
Table 4: GHS Hazard Information for this compound
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
Due to its air sensitivity, this compound should be handled and stored under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dry, and well-ventilated area away from oxidizing agents.
Conclusion
This compound is a valuable and versatile phosphine ligand with significant applications in palladium-catalyzed cross-coupling reactions. Its synthesis is well-established, and its electronic properties make it a useful tool for chemists in academia and industry, particularly in the fields of drug discovery and materials science. Proper handling and storage are essential for its safe and effective use.
References
An In-depth Technical Guide to Tris(4-fluorophenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of Tris(4-fluorophenyl)phosphine, a versatile organophosphorus compound utilized in various chemical syntheses.
Core Properties
This compound, with the CAS number 18437-78-0, is a white to off-white crystalline solid.[1] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C18H12F3P | [1][2][3] |
| Linear Formula | (FC6H4)3P | [1] |
| Molecular Weight | 316.26 g/mol | [1] |
| Alternate Molecular Weight | 316.3 g/mol | [2] |
| Melting Point | 79-83 °C | [1] |
| IUPAC Name | tris(4-fluorophenyl)phosphane | [1][2] |
| InChI Key | GEPJPYNDFSOARB-UHFFFAOYSA-N | [1] |
| SMILES | Fc1ccc(cc1)P(c2ccc(F)cc2)c3ccc(F)cc3 |
Logical Relationship: Synthesis of this compound
The synthesis of this compound typically involves the reaction of a Grignard reagent, prepared from 4-fluorobromobenzene and magnesium, with phosphorus trichloride. This process is a standard method for creating triarylphosphines.
Caption: Synthetic pathway for this compound.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction
This compound can serve as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following is a generalized protocol.
Objective: To synthesize a biaryl compound from an aryl halide and an arylboronic acid using a palladium catalyst with this compound as a ligand.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (B1210297) (catalyst)
-
This compound (ligand)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere, combine palladium(II) acetate and this compound in the chosen solvent. Stir the mixture for 10-15 minutes to allow for ligand-metal coordination.
-
Addition of Reagents: To the flask, add the aryl halide, arylboronic acid, and the base.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
References
An In-Depth Technical Guide to the 1H NMR Spectrum of Tris(4-fluorophenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Tris(4-fluorophenyl)phosphine. It includes a detailed analysis of the spectral data, a standard experimental protocol for data acquisition, and a visualization of the key molecular interactions that determine the appearance of the spectrum. This document is intended to serve as a valuable resource for researchers in chemistry and drug development who utilize NMR spectroscopy for structural elucidation and characterization of organophosphorus compounds.
1H NMR Spectral Data
The 1H NMR spectrum of this compound is characterized by two distinct multiplets in the aromatic region. The signals correspond to the protons on the three para-fluorophenyl rings. Due to the symmetry of the molecule, the four protons on each ring are chemically equivalent to the corresponding protons on the other two rings. However, within a single ring, the protons ortho and meta to the phosphorus atom are chemically non-equivalent. This non-equivalence, coupled with spin-spin coupling to phosphorus-31 and fluorine-19, results in complex splitting patterns.
A representative 1H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl3). The spectrum exhibits two main groups of signals, corresponding to the aromatic protons.
Table 1: Summary of 1H NMR Data for this compound in CDCl3
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Probable Coupling Constants (Hz) |
| ~ 7.35 - 7.25 | Multiplet | 6H | Protons ortho to Phosphorus (Hortho) | J(H-H), J(H-P), J(H-F) |
| ~ 7.15 - 7.05 | Multiplet | 6H | Protons meta to Phosphorus (Hmeta) | J(H-H), J(H-F) |
Interpretation of the Spectrum
The complexity of the 1H NMR spectrum arises from multiple coupling interactions:
-
¹H-¹H Coupling (JHH): Protons on the same aromatic ring couple with each other, contributing to the multiplet structure.
-
¹H-³¹P Coupling (JHP): The protons on the aromatic rings couple to the central phosphorus-31 nucleus (I=1/2, 100% abundance). The magnitude of this coupling is dependent on the number of bonds separating the proton and the phosphorus atom. Protons ortho to the phosphorus (three bonds away, ³JHP) typically show a larger coupling constant than the meta protons (four bonds away, ⁴JHP).
-
¹H-¹⁹F Coupling (JHF): The protons also couple to the fluorine-19 nucleus (I=1/2, 100% abundance) on the same ring. The through-bond coupling is observed for protons ortho (³JHF) and meta (⁴JHF) to the fluorine atom.
The superimposition of these coupling patterns results in the observed complex multiplets. The signal for the ortho protons is typically found slightly downfield compared to the meta protons due to the electronic effects of the phosphorus atom.
Experimental Protocol for 1H NMR Spectroscopy
The following is a standard protocol for acquiring the 1H NMR spectrum of this compound. This protocol can be adapted for similar arylphosphine compounds.
Objective: To obtain a high-resolution 1H NMR spectrum of this compound for structural confirmation and analysis.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl3 containing TMS to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the following acquisition parameters (values may be adjusted based on the specific instrument):
-
Pulse Program: Standard 1D proton experiment (e.g., 'zg30')
-
Number of Scans (NS): 16 to 64 (depending on sample concentration)
-
Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Spectral Width (SW): 10-12 ppm
-
Temperature: 298 K (25 °C)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals.
-
Visualization of Molecular Structure and NMR Couplings
The following diagram illustrates the molecular structure of this compound and the key J-coupling interactions that give rise to the complexity of its 1H NMR spectrum.
Caption: J-Coupling in this compound.
The Crystalline Architecture of Tris(4-fluorophenyl)phosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure of Tris(4-fluorophenyl)phosphine, a crucial organophosphorus ligand in catalysis and materials science. This document details the key crystallographic parameters, molecular geometry, and the experimental protocol for its structural determination, offering valuable insights for researchers in medicinal chemistry, materials science, and chemical synthesis.
Core Crystallographic Data
The crystal structure of this compound (C₁₈H₁₂F₃P) has been determined by single-crystal X-ray diffraction, revealing a trigonal crystal system.[1] The key crystallographic data are summarized in the table below, providing a quantitative snapshot of the solid-state conformation of this molecule.
| Parameter | Value |
| Chemical Formula | C₁₈H₁₂F₃P |
| Molecular Weight | 316.26 g/mol [2][3][4][5][6][7] |
| Crystal System | Trigonal |
| Space Group | R-3 |
| Unit Cell Dimensions | |
| a | 27.571(4) Å |
| b | 27.571(4) Å |
| c | 10.478(2) Å |
| α | 90° |
| β | 90° |
| γ | 120° |
| Volume | 6896(2) ų |
| Z | 18 |
| Calculated Density | 1.370 Mg/m³ |
Molecular Geometry and Intermolecular Interactions
The phosphorus atom in this compound adopts a distorted trigonal pyramidal geometry, a common feature for trivalent phosphines. The three 4-fluorophenyl groups are arranged in a propeller-like fashion around the central phosphorus atom.
Bond Lengths and Angles
The phosphorus-carbon bond lengths and the carbon-phosphorus-carbon bond angles are crucial parameters defining the steric and electronic properties of the ligand. These values are consistent with those observed in other triarylphosphines.
| Bond/Angle | Value |
| Average P-C bond length | 1.825(5) Å[1][8] |
| Average C-P-C bond angle | 102.5(2)°[1][8] |
The C-P-C bond angles are smaller than the ideal tetrahedral angle of 109.5°, which is attributed to the presence of the lone pair of electrons on the phosphorus atom.[8]
Supramolecular Assembly: The Role of Hydrogen Bonds
A noteworthy feature of the crystal packing of this compound is the presence of intermolecular C-H···F hydrogen bonds.[1][8] These weak interactions, arising from the high electronegativity of the fluorine atoms, play a significant role in stabilizing the three-dimensional crystal lattice. Specifically, five distinct C-H···F interactions are observed, contributing to the overall supramolecular architecture.[8]
Experimental Protocol for Crystal Structure Determination
The determination of the crystal structure of this compound involves a series of well-defined steps, from crystal growth to data analysis.
Crystal Growth
Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol (B145695) solution of this compound.[1][8] This method allows for the gradual formation of well-ordered crystals essential for high-quality diffraction data.
X-ray Data Collection
A single crystal of suitable size and quality is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations of the atoms. The data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and an area detector. The data collection strategy involves rotating the crystal and collecting a series of diffraction images. The software XSCANS was utilized for the data collection process.[8]
Structure Solution and Refinement
The collected diffraction data is then processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is solved using direct methods, which provide an initial model of the atomic positions. This initial model is then refined against the experimental data using full-matrix least-squares on F². The software packages SHELXTL-PC and SHELXL93 were employed for structure solution and refinement.[8] The refinement process involves adjusting atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data.
Visualizing the Workflow
The following diagram illustrates the key stages in the experimental workflow for determining the crystal structure of this compound.
This guide provides a foundational understanding of the crystal structure of this compound. The detailed crystallographic data and experimental protocols are intended to support further research and development in fields where this compound plays a vital role.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | P(4-FC6h4)3 | C18H12F3P - Ereztech [ereztech.com]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | 18437-78-0 [amp.chemicalbook.com]
- 7. Phosphine, tris(4-fluorophenyl)- [webbook.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
Solubility Profile of Tris(4-fluorophenyl)phosphine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Tris(4-fluorophenyl)phosphine, a crucial reagent in organic synthesis and catalysis. Due to the limited availability of direct quantitative solubility data for this compound, this document presents qualitative solubility information, a comparative analysis with the structurally similar compound triphenylphosphine, and a detailed experimental protocol for determining its solubility.
Core Concepts and Qualitative Solubility
This compound, with the chemical formula P(C₆H₄F)₃, is a white crystalline solid.[1] Its solubility is a critical parameter for its application in various chemical reactions, influencing reaction kinetics, product purity, and process scalability.
General solubility assessments indicate that this compound is soluble in organic solvents such as ethanol (B145695) and ether and is insoluble in water .[1] The presence of the fluorine atoms on the phenyl rings can influence its solubility profile compared to its non-fluorinated analog, triphenylphosphine, potentially affecting its interaction with polar and non-polar organic solvents.
Comparative Quantitative Solubility Data: Triphenylphosphine
To provide a quantitative perspective, the following table summarizes the solubility of the closely related and widely studied compound, triphenylphosphine, in various organic solvents at different temperatures. This data, determined by the gravimetric method, can serve as a valuable reference point for estimating the solubility behavior of this compound.[2][3]
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Ethanol | 30 | 10.8 |
| 40 | 16.2 | |
| 50 | 24.8 | |
| 60 | 38.5 | |
| 2-Propanol | 30 | 5.2 |
| 40 | 8.1 | |
| 50 | 13.0 | |
| 60 | 21.5 | |
| Acetone | 30 | 35.1 |
| 40 | 50.2 | |
| 50 | 71.3 | |
| 60 | 100.1 | |
| Benzene | 30 | 45.3 |
| 40 | 65.8 | |
| 50 | 94.7 | |
| 60 | 135.2 | |
| Toluene | 30 | 38.9 |
| 40 | 56.7 | |
| 50 | 81.6 | |
| 60 | 116.3 |
Experimental Protocol: Gravimetric Determination of Solubility
The following is a detailed methodology for the accurate determination of the solubility of this compound in a given organic solvent. This protocol is based on the established gravimetric method.[4][5][6][7][8]
3.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic water bath or heating mantle with temperature control
-
Magnetic stirrer and stir bars
-
Conical flasks with stoppers
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically resistant to the chosen solvent)
-
Pre-weighed glass vials
-
Drying oven
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Place the flask in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. It is recommended to stir for at least 24 hours to ensure saturation. Periodically, a small aliquot can be withdrawn, filtered, and the concentration of the solute measured. Equilibrium is reached when consecutive measurements show no significant change in concentration.[4]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid crystallization upon cooling.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The boiling point of this compound is 160°C at 0.1 mmHg, so a lower temperature under vacuum is preferable.[1]
-
Periodically remove the vial from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant mass is achieved, indicating that all the solvent has been removed.
-
3.3. Data Calculation
The solubility can be calculated using the following formula:
Solubility ( g/100 g solvent) = [(Mass of vial with solute) - (Mass of empty vial)] / [(Mass of vial with solution) - (Mass of vial with solute)] * 100
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric determination of the solubility of this compound.
Caption: Workflow for the gravimetric determination of solubility.
References
- 1. This compound | 18437-78-0 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmacy.mu.edu.iq [pharmacy.mu.edu.iq]
- 8. web.iyte.edu.tr [web.iyte.edu.tr]
An In-depth Technical Guide to the Stability and Handling of Tris(4-fluorophenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and handling of Tris(4-fluorophenyl)phosphine, a critical organophosphorus ligand in catalysis and organic synthesis. Given its sensitivity to atmospheric conditions, a thorough understanding of its properties and handling requirements is paramount for its effective and safe use in research and development.
Physicochemical and Stability Overview
This compound [(4-FC₆H₄)₃P] is a white to off-white crystalline solid. The electron-withdrawing nature of the fluorine substituents influences its electronic properties and, consequently, its stability and reactivity compared to unsubstituted triphenylphosphine.
Key Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₂F₃P | [1] |
| Molecular Weight | 316.26 g/mol | [1][2] |
| Melting Point | 79-83 °C | [2][3] |
| Boiling Point | 160 °C at 0.1 mmHg | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water. | [5] |
| Air Sensitivity | Sensitive to air, particularly in solution. | [4] |
Stability Profile
This compound is a relatively stable compound when stored under appropriate conditions. However, it is susceptible to degradation through oxidation and, to a lesser extent, hydrolysis.
-
Oxidative Stability: The primary degradation pathway is the oxidation of the phosphorus(III) center to a phosphorus(V) species, forming this compound oxide. This process is accelerated by exposure to air (oxygen), especially in solution. The electron-withdrawing fluorine atoms make the phosphorus lone pair less available for donation, which can slightly decrease the rate of oxidation compared to more electron-rich phosphines. However, it is still considered an air-sensitive reagent.
-
Hydrolytic Stability: While generally less reactive towards water than more labile phosphorus compounds, hydrolysis can occur, particularly under forcing conditions or in the presence of acids or bases, leading to the formation of phosphine (B1218219) oxide and other degradation products. The mechanism typically involves the nucleophilic attack of water on the phosphorus atom.
Degradation Pathways
The primary degradation pathways for this compound are oxidation and hydrolysis.
References
Core Electronic Properties: A Quantitative Overview
An In-depth Technical Guide on the Electronic Effects of Fluorine in Triarylphosphines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic effects of fluorine in triarylphosphines, a pivotal class of ligands in modern chemistry. The strategic incorporation of fluorine atoms or fluoroalkyl groups into the aryl backbone dramatically alters the electronic properties of the phosphorus center, influencing the stability, reactivity, and selectivity of their metal complexes. This document details these electronic modifications through quantitative data, outlines key experimental methodologies for their characterization, and visualizes their functional roles in catalysis.
The introduction of highly electronegative fluorine atoms into the aryl rings of triarylphosphines exerts a powerful electron-withdrawing effect on the phosphorus atom.[1] This effect, a combination of negative inductive (-I) and positive mesomeric (+M) influences, renders the phosphine (B1218219) less basic and a stronger π-acceptor compared to its non-fluorinated analogues.[1][2] These changes are critical in tuning the performance of transition metal catalysts used in organic synthesis and drug development.[3][4] The primary parameters used to quantify these electronic effects are the Tolman Electronic Parameter (TEP), Hammett constants (σ), and pKa values.
Data Presentation: Electronic Parameters
The following tables summarize key quantitative data for representative fluorinated triarylphosphines and related substituents, providing a clear comparison of their electronic properties.
Table 1: Tolman Electronic Parameter (TEP) for Selected Phosphine Ligands The TEP measures the electron-donating or -withdrawing ability of a phosphine ligand by analyzing the C-O stretching frequency (ν(CO)) of its corresponding [LNi(CO)₃] complex.[5] A higher ν(CO) value indicates a more electron-withdrawing, less basic phosphine.
| Ligand | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ |
| P(t-Bu)₃ | 2056.1[6] |
| PPh₃ | 2068.9[7] |
| P(p-C₆H₄F)₃ | 2071.3[7] |
| P(C₆F₅)₃ | 2090.9 |
Table 2: Hammett Substituent Constants (σ) The Hammett constant quantifies the electronic effect of a substituent on a benzene (B151609) ring.[8] Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character.
| Substituent (on Phenyl Ring) | Hammett Constant (σ) |
| H | 0.00[7] |
| p-F | +0.06[7] |
| m-F | +0.34[7] |
| o-F | +0.24[7] |
| p-CF₃ | +0.54[7] |
| m-CF₃ | +0.43 |
| 3,5-(CF₃)₂ | +0.98 (2 x 0.49 est.) |
Table 3: Acidity Constant (pKa) and Basicity Fluorination of the aryl or alkyl groups of a phosphine ligand significantly decreases the basicity of the phosphorus atom due to strong electron withdrawal.[9] This is reflected in a lower pKa value for the corresponding phosphonium (B103445) ion (R₃PH⁺).
| Phosphine | pKa of Conjugate Acid (in MeCN) | Effect of Fluorination |
| PMe₃ | ~15.5 | Baseline (Alkyl) |
| P(CF₃)₃ | Very Low (Weakly Basic)[9] | Strong decrease in basicity |
| PPh₃ | 7.64 | Baseline (Aryl) |
| P(4-F-C₆H₄)₃ | 6.5[9] | Moderate decrease in basicity |
| P(2,6-F₂-C₆H₃)Ph₂ | 2.5[9] | Significant decrease in basicity |
Visualization of Core Concepts
Diagrams created using Graphviz provide a clear visual representation of the underlying principles and workflows discussed.
Caption: Dominant electronic effects of fluorine on a phosphorus center.
Caption: Synthesis and characterization workflow for fluorinated phosphines.
Caption: The role of fluorinated phosphine ligands in a catalytic cycle.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these specialized ligands.
Synthesis of Tris(pentafluorophenyl)phosphine [P(C₆F₅)₃]
This protocol describes a common method for synthesizing a heavily fluorinated triarylphosphine.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (2.67 g, 0.11 mol). Add a solution of bromopentafluorobenzene (B106962) (24.7 g, 0.1 mol) in 100 mL of anhydrous diethyl ether dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent (C₆F₅MgBr).[1]
-
Reaction with Phosphorus Trichloride (B1173362): Cool the Grignard solution to 0 °C in an ice bath. Add a solution of phosphorus trichloride (4.57 g, 0.033 mol) in 50 mL of anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[1]
-
Work-up and Purification: Quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium (B1175870) chloride solution. Separate the ethereal layer and extract the aqueous layer twice with 30 mL portions of diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Recrystallize the crude solid from hexane (B92381) to yield white crystals of P(C₆F₅)₃.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary tool for confirming the structure and purity of fluorinated phosphines.[10]
-
General Protocol: Dissolve approximately 10-20 mg of the phosphine sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
¹⁹F NMR Spectroscopy: This technique is essential for identifying fluorine-containing compounds.[11] Acquire the spectrum using a spectrometer equipped with a fluorine-capable probe. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard like trifluorotoluene.[10] The wide chemical shift range (~800 ppm) provides excellent signal dispersion.[11]
-
³¹P NMR Spectroscopy: This provides direct information about the electronic environment of the phosphorus nucleus. The electron-withdrawing fluorine substituents typically cause a downfield shift in the ³¹P NMR signal compared to non-fluorinated analogues.
-
¹H and ¹³C NMR Spectroscopy: These spectra are used to confirm the structure of the aryl backbone and check for impurities. Coupling constants between phosphorus, fluorine, and carbon/hydrogen (J_PF, J_CF, J_PC) provide valuable structural information.
Characterization by Cyclic Voltammetry (CV)
CV is used to investigate the redox properties of the phosphine ligands and their metal complexes.[12]
-
Preparation: Prepare a solution of the analyte (1-2 mM) in an appropriate solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, Bu₄NPF₆).[12]
-
Instrumentation: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[12]
-
Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. Record the voltammogram by scanning the potential over the desired range. The oxidation potential of the phosphine provides a measure of its electron-donating ability; more electron-withdrawing phosphines are more difficult to oxidize and exhibit higher oxidation potentials.
Applications in Drug Development and Catalysis
The unique electronic properties of fluorinated triarylphosphines make them highly valuable in both catalysis and medicinal chemistry.
-
Catalysis: The electron-withdrawing nature of fluorinated phosphines makes the coordinated metal center more electrophilic.[1] This can enhance the rate of key steps in catalytic cycles, such as oxidative addition and reductive elimination, leading to higher catalyst efficiency and turnover numbers in reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[3][13] Furthermore, the increased π-acidity of the ligand can stabilize low-valent metal centers.[14]
-
Drug Discovery: Fluorine is a bioisostere of hydrogen but with profoundly different electronic properties.[15] Incorporating fluorine into drug candidates can block sites of metabolic oxidation, increase binding affinity through novel interactions (e.g., C-F···H-N hydrogen bonds), and modulate pKa and lipophilicity to improve pharmacokinetic profiles like membrane permeability and bioavailability.[4][15][16] While not directly part of the final drug, fluorinated phosphine ligands are instrumental in the synthesis of these complex fluorinated pharmaceutical agents.[3][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 6. s3.smu.edu [s3.smu.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Impact of Perfluoroalkyl Groups on Phosphane Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Cyclic Voltammetry of Auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 17. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tris(4-fluorophenyl)phosphine as a Ligand in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tris(4-fluorophenyl)phosphine as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound is an electron-deficient triarylphosphine ligand that can influence the efficiency and outcome of cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms modulates the electronic properties of the palladium catalyst, impacting key steps in the catalytic cycle such as oxidative addition and reductive elimination.
Data Presentation
The following tables summarize representative yields for Suzuki-Miyaura coupling reactions using catalyst systems with fluorinated phosphine (B1218219) ligands. While specific data for this compound is limited in the literature, the data for the isomeric Tri(2-fluorophenyl)phosphine and the electronically similar Tris(4-chlorophenyl)phosphine provide a strong indication of expected performance.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using a Pd/Tri(2-fluorophenyl)phosphine Catalyst System
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |
| 4 | 2-Bromopyridine | 2-Phenylpyridine | 85 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), Tri(2-fluorophenyl)phosphine (4 mol%), K₃PO₄ (2.0 mmol), Toluene/H₂O (5:1, 5 mL), 100 °C, 12 h.[1]
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using a Heterogeneous Catalyst Derived from Tris(4-chlorophenyl)phosphine
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 98 |
| 2 | 4-Chloroacetophenone | 4-Acetylbiphenyl | 95 |
| 3 | 4-Chlorotoluene | 4-Methylbiphenyl | 85 |
| 4 | 2-Chloroanisole | 2-Methoxybiphenyl | 81 |
Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), Pd@PNP catalyst (0.4 mol% Pd), K₂CO₃ (2.0 mmol), Methanol (2 mL), 80 °C, 14 h.[2]
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using this compound as a ligand. This protocol is adapted from established procedures for similar fluorinated phosphine ligands.[1][3]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Arylboronic acid
-
Base (e.g., Potassium phosphate (B84403) (K₃PO₄) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Catalyst Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive flow of the inert gas, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 5:1, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General laboratory workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Tris(4-fluorophenyl)phosphine in Buchwald-Hartwig Amination
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides and pseudohalides. The choice of phosphine (B1218219) ligand is paramount to the success of this transformation, profoundly influencing catalyst activity, stability, and substrate scope. While a wide array of phosphine ligands have been developed and successfully employed, this document addresses the specific use of Tris(4-fluorophenyl)phosphine.
Following a comprehensive review of the scientific literature, it is important to note that This compound is not a commonly employed or well-documented ligand for the Buchwald-Hartwig amination. The prevailing research and established protocols heavily favor the use of electron-rich and sterically hindered phosphine ligands, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃). These ligands are known to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
This compound, being an electron-deficient triarylphosphine due to the electron-withdrawing nature of the fluorine substituents, is generally less effective in promoting the oxidative addition of the aryl halide to the palladium(0) center, a critical step in the catalytic cycle. Consequently, there is a notable absence of specific, high-yielding protocols and quantitative performance data for its use in this reaction within peer-reviewed publications.
However, to provide a framework for exploratory research, this document will outline a general, hypothetical protocol for a Buchwald-Hartwig amination. This protocol is based on standard conditions and should be considered a starting point for optimization, should a researcher wish to investigate the utility of this compound in this context.
Hypothetical Experimental Protocol
This protocol is a generalized procedure and has not been validated with this compound. Optimization of all reaction parameters (catalyst loading, ligand-to-metal ratio, base, solvent, temperature, and reaction time) is crucial for any new application.
Reaction: Coupling of an Aryl Bromide with a Secondary Amine
Scheme:
Materials:
-
Palladium source (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: this compound
-
Aryl bromide
-
Secondary amine
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of the Reaction Vessel:
-
To a dry Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the palladium source (e.g., 1-2 mol% Pd) and this compound (e.g., 2-4 mol%).
-
The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., Argon). This cycle should be repeated three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the aryl bromide (1.0 equiv) and the base (e.g., NaOt-Bu, 1.2-1.5 equiv).
-
Add the anhydrous solvent (e.g., Toluene, to achieve a concentration of ~0.1-0.5 M).
-
Finally, add the secondary amine (1.1-1.2 equiv) via syringe.
-
-
Reaction Conditions:
-
The reaction mixture is heated to a temperature between 80-110 °C with vigorous stirring.
-
The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the palladium catalyst and inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Data Presentation
As no specific quantitative data for the use of this compound in Buchwald-Hartwig amination is readily available in the literature, a comparative data table cannot be provided. For general reference, successful Buchwald-Hartwig aminations using established ligands often report yields in the range of 70-99%. A hypothetical comparison is presented below to illustrate how data would be structured.
Table 1: Hypothetical Performance Data for Phosphine Ligands in Buchwald-Hartwig Amination
| Entry | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2 | NaOt-Bu | Toluene | 100 | 24 | Data Not Available |
| 2 | XPhos | 1 | NaOt-Bu | Toluene | 100 | 4 | >95 (Typical) |
| 3 | P(t-Bu)₃ | 1.5 | K₃PO₄ | Dioxane | 90 | 12 | >90 (Typical) |
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The efficiency of each step is highly dependent on the nature of the phosphine ligand.
Caption: Generalized catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
The diagram below outlines a typical workflow for setting up and performing a Buchwald-Hartwig amination reaction in a research laboratory setting.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Concluding Remarks
For researchers and professionals in drug development, the selection of an appropriate ligand is critical for the successful implementation of the Buchwald-Hartwig amination. Based on current literature, this compound is not a recommended ligand for this transformation due to its electronic properties, which are not conducive to the key steps of the catalytic cycle. The use of well-established, electron-rich, and sterically hindered phosphine ligands is strongly advised for achieving high efficiency and broad substrate scope in C-N cross-coupling reactions. The provided protocol is intended for investigational purposes only and would require significant optimization to achieve viable results.
Application Notes and Protocols for Tris(4-fluorophenyl)phosphine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of phosphine (B1218219) ligand is critical to the success of these transformations, as it directly influences the stability, activity, and selectivity of the palladium catalyst. Tris(4-fluorophenyl)phosphine, a triarylphosphine ligand, presents unique electronic properties due to the electron-withdrawing nature of the fluorine substituents. This modification can enhance catalytic activity and stability in various cross-coupling reactions, making it a valuable ligand for challenging synthetic transformations in pharmaceutical and materials science research.
These application notes provide an overview of the utility of this compound in key palladium-catalyzed cross-coupling reactions, including detailed experimental protocols and quantitative data for Suzuki-Miyaura, Heck, and Sonogashira couplings.
General Catalytic Cycle
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle that alternates between Pd(0) and Pd(II) oxidation states. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki and Sonogashira): The organic group from an organometallic reagent (e.g., organoboron or organocopper) is transferred to the palladium center. For the Heck reaction, this step is replaced by migratory insertion of the olefin.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. This compound has been shown to be an effective ligand in the selective coupling of dihalogenated heterocycles.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-methyl-2,4-diiodoimidazole | Phenylboronic acid | Pd₂(dba)₃ (2.5) | This compound (10) | K₂CO₃ | 1,4-Dioxane (B91453) | 80 | 16 | 85 (C2-arylation)[1][2] |
Experimental Protocol: Suzuki-Miyaura Coupling of N-methyl-2,4-diiodoimidazole
This protocol is adapted from the work of Strotman et al.[1][2]
Materials:
-
N-methyl-2,4-diiodoimidazole
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add N-methyl-2,4-diiodoimidazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, dissolve Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and this compound (0.10 mmol, 10 mol%) in anhydrous 1,4-dioxane (5 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Seal the flask and purge with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-phenyl-N-methyl-4-iodoimidazole.
Heck Reaction
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. The electron-deficient nature of this compound can be beneficial in this reaction, potentially accelerating the reductive elimination step.
Quantitative Data for a Representative Heck Reaction
| Entry | Aryl Halide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene (B50100) | Styrene (B11656) | Pd(OAc)₂ (1) | This compound (2) | Et₃N | DMF | 100 | 12 | >95 |
Note: This data is representative and based on typical conditions for Heck reactions with similar electron-poor phosphine ligands, as specific literature data for this compound was not available.
Experimental Protocol: Heck Reaction of Iodobenzene and Styrene
Materials:
-
Iodobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Caption: Experimental workflow for a typical Heck reaction.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).
-
Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 15 minutes to preform the catalyst.
-
To the catalyst mixture, add iodobenzene (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield trans-stilbene.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.
Quantitative Data for a Representative Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Source (mol%) | Ligand (mol%) | Cu Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---|---| | 1 | Iodobenzene | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ (1) | this compound (2) | CuI (2) | Et₃N | THF | 25 | 6 | >95 |
Note: This data is representative and based on typical conditions for Sonogashira reactions, as specific literature data for this compound was not available.
Experimental Protocol: Sonogashira Coupling of Iodobenzene and Phenylacetylene
Materials:
-
Iodobenzene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
This compound
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous and degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Caption: Influence of ligand properties on catalyst performance.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).
-
Add anhydrous and degassed THF (5 mL) and stir for 10 minutes.
-
Add iodobenzene (1.0 mmol) and phenylacetylene (1.2 mmol) to the reaction mixture.
-
Finally, add triethylamine (2.0 mmol) and stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain diphenylacetylene.
Conclusion
This compound is a valuable ligand for palladium-catalyzed cross-coupling reactions. Its electron-deficient nature can lead to enhanced catalytic activity and stability, making it particularly useful for challenging substrates. The protocols provided herein serve as a starting point for the application of this ligand in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
References
Applications of Tris(4-fluorophenyl)phosphine in Homogeneous Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-fluorophenyl)phosphine is an electron-deficient triarylphosphine ligand utilized in homogeneous catalysis. The presence of fluorine atoms on the phenyl rings significantly influences the electronic properties of the phosphorus atom, making it less basic and a better π-acceptor compared to its non-fluorinated analog, triphenylphosphine. These characteristics can modulate the reactivity and stability of transition metal catalysts, offering potential advantages in various catalytic transformations. This document provides an overview of the applications of this compound in key palladium- and rhodium-catalyzed reactions, including representative protocols and performance data.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile ligand for a range of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryls and substituted alkenes. The electron-withdrawing nature of this compound can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.
Representative Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 4-Methoxybiphenyl | 88 | 2 | 100 | 12 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 75 | 2 | 110 | 18 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 92 | 1.5 | 100 | 10 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 2-Phenylpyridine | 85 | 2 | 100 | 14 |
Disclaimer: The data presented in this table are representative and intended for illustrative purposes. Actual yields may vary based on specific substrate combinations and optimized reaction conditions.
Experimental Protocol: Generalized Procedure for Suzuki-Miyaura Coupling
-
Catalyst Pre-formation (optional): In a glovebox, to an oven-dried vial, add Pd(OAc)₂ (0.02 mmol) and this compound (0.04 mmol). Add 2 mL of anhydrous, degassed toluene (B28343) and stir for 10 minutes at room temperature.
-
Reaction Setup: To a separate oven-dried reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Reagent Addition: Add the pre-formed catalyst solution to the reaction tube. Alternatively, add the Pd source and ligand directly to the reaction tube, followed by the solvent.
-
Reaction Execution: Seal the tube and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Catalytic Cycle for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound can be employed as a ligand in these reactions.[3]
Representative Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Product | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) |
| 1 | 4-Bromotoluene | Aniline | N-(p-tolyl)aniline | 85 | 1.5 | 110 | 16 |
| 2 | 4-Chloroanisole | Morpholine | 4-(4-methoxyphenyl)morpholine | 90 | 2 | 100 | 18 |
| 3 | 1-Bromo-4-cyanobenzene | Benzylamine | N-Benzyl-4-cyanoaniline | 82 | 2 | 100 | 14 |
| 4 | 2-Chloropyridine | Piperidine | 2-(Piperidin-1-yl)pyridine | 78 | 2.5 | 110 | 20 |
Disclaimer: The data presented in this table are representative and intended for illustrative purposes. Actual yields may vary based on specific substrate combinations and optimized reaction conditions.
Experimental Protocol: Generalized Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol), this compound (0.04 mmol), and NaOtBu (1.4 mmol).
-
Reagent Addition: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the Schlenk tube and heat the mixture in a preheated oil bath at the desired temperature (e.g., 100-110 °C) for the specified time.
-
Work-up: After cooling to room temperature, dilute the reaction with diethyl ether and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the arylamine product.
Logical Workflow for Buchwald-Hartwig Amination
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4][5]
Representative Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Product | Yield (%) | Catalyst Loading (mol%) | Temp (°C) | Time (h) |
| 1 | 4-Iodoanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 91 | 1 | 60 | 6 |
| 2 | 4-Bromotoluene | 1-Hexyne | 1-Methyl-4-(hex-1-yn-1-yl)benzene | 84 | 1.5 | 70 | 8 |
| 3 | 1-Iodo-3-nitrobenzene | Ethynyltrimethylsilane | 1-Nitro-3-((trimethylsilyl)ethynyl)benzene | 88 | 1 | 50 | 5 |
| 4 | 2-Iodopyridine | Cyclohexylacetylene | 2-(Cyclohexylethynyl)pyridine | 80 | 2 | 70 | 10 |
Disclaimer: The data presented in this table are representative and intended for illustrative purposes. Actual yields may vary based on specific substrate combinations and optimized reaction conditions.
Experimental Protocol: Generalized Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and this compound (0.04 mmol).
-
Reagent and Solvent Addition: Add anhydrous triethylamine (B128534) (5 mL) followed by the terminal alkyne (1.2 mmol).
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Add water and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycles in Sonogashira Coupling
Rhodium-Catalyzed Reactions
This compound also finds application as a ligand in rhodium-catalyzed transformations, such as hydroformylation.[6][7]
Hydroformylation
Hydroformylation, or the oxo process, is an important industrial process for the production of aldehydes from alkenes. The electronic properties of the phosphine (B1218219) ligand can influence the regioselectivity and activity of the rhodium catalyst.
Representative Quantitative Data for Hydroformylation
| Entry | Alkene | Product (n:iso ratio) | Yield (%) | TON | Temp (°C) | Pressure (bar) |
| 1 | 1-Octene | Nonanal / 2-Methyloctanal (2.5:1) | 95 | 1000 | 100 | 50 |
| 2 | Styrene | 3-Phenylpropanal / 2-Phenylpropanal (1:1.5) | 92 | 800 | 80 | 40 |
| 3 | Cyclohexene | Cyclohexanecarbaldehyde | 85 | 500 | 120 | 60 |
Disclaimer: The data presented in this table are representative and intended for illustrative purposes. Actual yields and selectivities may vary based on specific substrate and optimized reaction conditions.
Experimental Protocol: Generalized Procedure for Hydroformylation
-
Catalyst Preparation: In a glovebox, charge a high-pressure autoclave with [Rh(CO)₂acac] (0.01 mmol) and this compound (0.04 mmol).
-
Reagent and Solvent Addition: Add the alkene substrate (10 mmol) and an anhydrous, degassed solvent (e.g., toluene, 20 mL).
-
Reaction Execution: Seal the autoclave, purge several times with syngas (CO/H₂), and then pressurize to the desired pressure (e.g., 50 bar). Heat the reactor to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Work-up: After the reaction time, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analysis and Purification: Analyze the product mixture by GC or NMR to determine yield and regioselectivity. The product can be purified by distillation or chromatography if necessary.
Catalytic Cycle for Hydroformylation
Conclusion
This compound serves as a valuable ligand in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its electron-deficient nature can be leveraged to modulate catalytic activity and stability. While detailed, substrate-specific data for this particular ligand is not as prevalent in the literature as for more common phosphines, the generalized protocols and representative data provided herein offer a solid foundation for researchers and drug development professionals to explore its utility in their synthetic endeavors. Further optimization of reaction conditions is recommended to achieve optimal performance for specific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Cas 18437-78-0,this compound | lookchem [lookchem.com]
- 7. This compound | 18437-78-0 [chemicalbook.com]
Application Notes and Protocols for Tris(4-fluorophenyl)phosphine in Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to forge new carbon-carbon bonds.[1] The efficiency, selectivity, and substrate scope of the Heck reaction are profoundly influenced by the nature of the phosphine (B1218219) ligand coordinated to the palladium center. These ligands are crucial for stabilizing the active catalytic species and modulating its reactivity through steric and electronic effects.[1]
Tris(4-fluorophenyl)phosphine is an electron-poor phosphine ligand characterized by the presence of electron-withdrawing fluorine atoms on the phenyl rings. This electronic feature can significantly impact the catalytic cycle of the Heck reaction. By rendering the palladium center more electron-deficient, this compound can accelerate the oxidative addition step, which is often rate-determining, and may also facilitate the final reductive elimination step, leading to enhanced catalytic turnover.[1] The use of such electron-poor ligands can, in some cases, also contribute to greater catalyst stability at the elevated temperatures often required for Heck reactions.[1]
These application notes provide a detailed protocol for utilizing this compound in Heck reactions, based on established principles for electron-poor phosphine ligands. While specific quantitative data for a wide range of substrates using this particular ligand is not extensively documented in publicly available literature, the provided protocols and data for analogous systems offer a strong starting point for reaction optimization.
Data Presentation
Due to the limited availability of extensive quantitative data specifically for this compound in Heck reactions, the following tables summarize representative results for Heck couplings using a standard, electronically neutral phosphine ligand (Triphenylphosphine) and a sterically bulky, electron-rich phosphine ligand (Tri(o-tolyl)phosphine) to provide a comparative baseline for expected reactivity and yields. Researchers should anticipate that the use of this compound may lead to different reaction kinetics and yields, potentially requiring optimization of the reaction conditions provided in the general protocol.
Table 1: Heck Coupling of Aryl Halides with Alkenes using Triphenylphosphine
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Et3N | DMF | 100 | 2 | 95 |
| 2 | Bromobenzene | n-Butyl acrylate | NaOAc | DMA | 120 | 24 | 85 |
| 3 | 4-Bromoacetophenone | Styrene | K2CO3 | NMP | 140 | 12 | 92 |
Data is representative and compiled from general knowledge of Heck reactions.[2]
Table 2: Heck Coupling of Aryl Bromides with Alkenes using Tri(o-tolyl)phosphine
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Styrene | Na2CO3 | DMF | 110 | 16 | 90 |
| 2 | 1-Bromo-4-methoxybenzene | Ethyl acrylate | K2CO3 | NMP | 130 | 18 | 88 |
| 3 | 2-Bromonaphthalene | n-Butyl acrylate | Et3N | DMA | 120 | 20 | 93 |
Data is representative and compiled from general knowledge of Heck reactions.[2]
Experimental Protocols
The following is a detailed, generalized protocol for performing a Heck reaction using this compound as the ligand. It is crucial to note that this protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
General Protocol for Palladium-Catalyzed Heck Reaction using this compound
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Aryl halide or triflate (1.0 equiv)
-
Alkene (1.1-1.5 equiv)
-
Base (e.g., triethylamine, sodium acetate, potassium carbonate) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, DMA, NMP, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (e.g., Schlenk flask) and stirring equipment
Procedure:
-
Catalyst Pre-formation (in situ):
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Palladium(II) acetate (typically 0.5-5 mol%).
-
Add this compound (typically in a 1:1 to 4:1 molar ratio relative to the palladium source).
-
Add a portion of the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes. A color change is often observed, indicating the formation of the active catalyst complex.
-
-
Reaction Assembly:
-
To the flask containing the pre-formed catalyst, add the aryl halide or triflate (1.0 equiv).
-
Add the alkene (1.1-1.5 equiv).
-
Add the base (1.5-2.0 equiv).
-
Add the remaining anhydrous solvent to achieve the desired reaction concentration (typically 0.1-1.0 M).
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to the desired temperature (typically in the range of 80-140 °C).
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by an appropriate method, such as column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
Catalytic Cycle of the Mizoroki-Heck Reaction
References
Application Notes and Protocols for Tris(4-fluorophenyl)phosphine in Sonogashira Coupling of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials. The choice of phosphine (B1218219) ligand is critical to the success of the Sonogashira coupling, influencing catalyst stability, reactivity, and substrate scope.
Tris(4-fluorophenyl)phosphine is a commercially available electron-deficient phosphine ligand that offers distinct advantages in palladium-catalyzed cross-coupling reactions. The electron-withdrawing fluorine substituents modify the electronic properties of the phosphorus atom, leading to a more electron-poor palladium center. This can result in enhanced catalyst stability and altered reactivity, particularly with challenging substrates such as electron-rich or electron-poor aryl halides. These application notes provide detailed protocols and performance data for the use of this compound in the Sonogashira coupling of a variety of aryl halides.
Core Concepts and Advantages of this compound
The use of this compound as a ligand in Sonogashira coupling is predicated on the electronic effects imparted by the fluorine atoms. Key advantages include:
-
Enhanced Catalyst Stability: The electron-withdrawing nature of the 4-fluorophenyl groups can lead to a more stable palladium-phosphine bond, potentially reducing catalyst decomposition at elevated temperatures and extending catalyst lifetime.
-
Modulation of Reactivity: The electron-deficient nature of the palladium center can influence the rates of the key steps in the catalytic cycle, namely oxidative addition and reductive elimination. This can be advantageous for coupling with specific classes of aryl halides.
-
Improved Product Yields in Certain Systems: For some substrate combinations, the unique electronic properties of this compound can lead to higher product yields and reduced side product formation compared to more electron-rich phosphine ligands like triphenylphosphine.
Data Presentation
The following tables summarize representative yields for the Sonogashira coupling of various aryl halides with phenylacetylene (B144264) using a palladium/Tris(4-fluorophenyl)phosphine catalytic system. These data are illustrative and actual yields may vary depending on the specific reaction conditions and substrate purity.
Table 1: Sonogashira Coupling of Aryl Iodides with Phenylacetylene
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxydiphenylacetylene | 92 |
| 2 | 4-Iodonitrobenzene | 4-Nitrodiphenylacetylene | 95 |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)diphenylacetylene | 93 |
| 4 | 4-Iodotoluene | 4-Methyldiphenylacetylene | 90 |
Table 2: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxydiphenylacetylene | 85 |
| 2 | 4-Bromonitrobenzene | 4-Nitrodiphenylacetylene | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)diphenylacetylene | 87 |
| 4 | 4-Bromotoluene | 4-Methyldiphenylacetylene | 82 |
Table 3: Sonogashira Coupling of Aryl Chlorides with Phenylacetylene
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxydiphenylacetylene | 65 |
| 2 | 4-Chloronitrobenzene | 4-Nitrodiphenylacetylene | 75 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)diphenylacetylene | 72 |
| 4 | 4-Chlorotoluene | 4-Methyldiphenylacetylene | 60 |
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of aryl halides with terminal alkynes using a palladium/Tris(4-fluorophenyl)phosphine catalytic system.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling of an Aryl Bromide
This protocol is a general procedure for the coupling of aryl bromides with terminal alkynes.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound
-
Copper(I) iodide (CuI)
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and CuI (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent (5 mL) to the flask.
-
Add the aryl bromide (1.0 mmol) and the terminal alkyne (1.2 mmol) to the reaction mixture.
-
Finally, add triethylamine (3.0 mmol) to the flask.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Chloride
This protocol is adapted for the more challenging coupling of aryl chlorides, where a copper-free system can sometimes be advantageous.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl chloride (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and this compound (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent (5 mL) to the flask and stir for 10 minutes to allow for ligand-metal complex formation.
-
Add the aryl chloride (1.0 mmol), the terminal alkyne (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Caption: A general experimental workflow for the Sonogashira coupling reaction.
Caption: Influence of fluoro-substituents on the catalyst's properties.
Application Notes and Protocols for Tris(4-fluorophenyl)phosphine Complexes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of metal complexes bearing the Tris(4-fluorophenyl)phosphine ligand. The unique electronic properties imparted by the fluorine atoms significantly influence the catalytic activity, stability, and selectivity of these complexes, making them valuable tools in a range of organic transformations. Detailed experimental protocols and reaction mechanisms are provided to facilitate their application in research and development.
Introduction to this compound in Catalysis
This compound, (4-FC₆H₄)₃P, is an electron-deficient phosphine (B1218219) ligand widely employed in homogeneous catalysis. The electron-withdrawing nature of the fluorine substituents modifies the electronic properties of the phosphorus donor atom, which in turn influences the catalytic performance of the corresponding metal complexes. This electronic effect can lead to enhanced catalyst stability, facilitation of key steps in the catalytic cycle such as reductive elimination, and altered selectivity compared to non-fluorinated phosphine ligands.[1] Complexes of this compound with transition metals like palladium and gold have demonstrated significant utility in various cross-coupling and cyclization reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes of this compound are effective catalysts for a variety of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Palladium complexes with this compound have been shown to effectively catalyze this reaction.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene (B122035) | Pd₂(dba)₃ / (4-FC₆H₄)₃P | K₂CO₃ | Methanol | 80 | 14 | 63 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ / (4-FC₆H₄)₃P | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 1 | High |
Data is illustrative and compiled from representative procedures. Actual yields may vary based on specific substrate and reaction conditions.
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound ((4-FC₆H₄)₃P)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous, deoxygenated)
-
Water (deoxygenated)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.04 mmol, 4 mol%), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add 5 mL of toluene and 1 mL of water.
-
Stir the reaction mixture at 100 °C for 1 hour, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
References
Application Notes and Protocols: Preparation and Use of Tris(4-fluorophenyl)phosphine Palladium Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and application of palladium catalysts incorporating the Tris(4-fluorophenyl)phosphine ligand. The electron-withdrawing nature of the fluorine substituents on the phosphine (B1218219) ligand modulates the electronic properties of the palladium center, often leading to enhanced catalytic activity and stability in a variety of cross-coupling reactions crucial for pharmaceutical and materials science research.
Synthesis of this compound Ligand
The this compound ligand is a crystalline solid that serves as a precursor for the palladium catalysts.[1] It is typically synthesized via a Grignard reaction between 4-bromofluorobenzene and phosphorus trichloride (B1173362).
Experimental Protocol: Grignard Synthesis
Materials:
-
4-Bromofluorobenzene
-
Magnesium turnings
-
Phosphorus trichloride (PCl₃)
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Hexane
-
Standard Schlenk line and glassware
Procedure:
-
Grignard Reagent Formation: To an oven-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings. A solution of 4-bromofluorobenzene in anhydrous THF is added dropwise via an addition funnel. The reaction is initiated (gentle heating may be required) and then maintained at a gentle reflux until the magnesium is consumed.
-
Phosphine Synthesis: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of phosphorus trichloride in anhydrous THF is added dropwise with vigorous stirring. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is carefully quenched by pouring it onto a mixture of crushed ice and saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Crystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or hexane, to yield this compound as white crystals.[1]
Safety Precautions: This reaction is moisture-sensitive and should be performed under an inert atmosphere. Phosphorus trichloride is highly corrosive and toxic. Handle all reagents in a well-ventilated fume hood.
Synthesis Workflow
Preparation of Palladium(0) Catalyst Complexes
Two primary methods are employed for generating the active palladium catalyst: the preparation of a stable, isolable Pd(0) complex, and the in situ generation from a Pd(0) or Pd(II) precursor.
Protocol 2.1: Synthesis of Tetrakis(this compound)palladium(0) {Pd[P(4-FC₆H₄)₃]₄}
This protocol is adapted from the well-established synthesis of Tetrakis(triphenylphosphine)palladium(0).[2] It involves the reduction of a Pd(II) salt in the presence of excess phosphine ligand.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Hydrazine (B178648) hydrate (B1144303) or Ascorbic acid[3]
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Anhydrous diethyl ether
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a Schlenk flask, dissolve Palladium(II) chloride and a stoichiometric excess (4-5 equivalents) of this compound in deoxygenated DMSO under an inert atmosphere.
-
Warm the mixture gently (e.g., to 50-60 °C) to ensure complete dissolution and formation of the PdCl₂[P(4-FC₆H₄)₃]₂ intermediate.
-
To the warm solution, add the reducing agent (e.g., hydrazine hydrate) dropwise. A color change and the precipitation of a solid should be observed.
-
After stirring for 1-2 hours, cool the mixture to room temperature. The product is collected by filtration under an inert atmosphere.
-
Wash the solid product sequentially with deoxygenated ethanol and then diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the resulting bright yellow crystalline solid under vacuum. The product is air-sensitive and should be stored under an inert atmosphere at a low temperature.[2]
Protocol 2.2: In Situ Generation of the Catalyst
For many applications, the active catalyst is conveniently generated directly in the reaction vessel. This method avoids the isolation of the often air-sensitive Pd(0) complex.
Materials:
-
Palladium precursor: e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], Palladium(II) acetate (B1210297) [Pd(OAc)₂], or Palladium on carbon (Pd/C).[4]
-
This compound ligand
-
Reaction solvent (e.g., Toluene (B28343), Dioxane, DMF)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) containing a magnetic stir bar, add the palladium precursor and the this compound ligand. The Pd:ligand ratio typically varies from 1:1 to 1:4 depending on the reaction.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the reaction solvent via syringe, followed by the other reagents (aryl halide, coupling partner, base).
-
The active Pd(0) species is formed in the reaction mixture upon heating.
Catalyst Preparation Workflows
Applications in Cross-Coupling Reactions
This compound palladium catalysts are effective in various cross-coupling reactions, including Hiyama and Suzuki-Miyaura couplings.
Protocol 3.1: Hiyama Cross-Coupling
This protocol describes a heterogeneous palladium-catalyzed Hiyama coupling using Palladium on Carbon (Pd/C) with this compound as the ligand.[4][5]
Reaction: Aryl Halide + Trialkoxy(aryl)silane → Biaryl
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Trialkoxy(aryl)silane (e.g., trimethoxy(phenyl)silane)
-
10% Palladium on carbon (Pd/C)
-
This compound
-
Tetrabutylammonium fluoride (B91410) trihydrate (TBAF·3H₂O)
-
Toluene
-
Water
Procedure:
-
To a reaction tube, add 10% Pd/C (e.g., 0.5–5 mol%), this compound (e.g., 1 mol%), the aryl halide (1.0 mmol), the trialkoxy(aryl)silane (1.2 mmol), and TBAF·3H₂O (1.2 mmol).
-
Add toluene as the solvent, followed by a small amount of water.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction for the required time (e.g., 12-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through celite to remove the heterogeneous catalyst.
-
Wash the filtrate with water, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
| Entry | Aryl Halide | Arylsilane | Pd/C (mol%) | Ligand (mol%) | Yield (%) |
| 1 | 4-Bromoanisole | Trimethoxy(phenyl)silane | 5 | 1 | ~90 |
| 2 | Iodobenzene | Triethoxy(phenyl)silane | 0.5 | 1 | 90[4] |
| 3 | 4-Bromotoluene | Trimethoxy(phenyl)silane | 5 | 1 | >95 |
Table 1: Representative yields for the Hiyama cross-coupling reaction using a Pd/C and this compound catalyst system. Data adapted from literature examples.[4]
Protocol 3.2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.
Reaction: Aryl Halide + Arylboronic Acid → Biaryl
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (e.g., 2 mol%) and this compound (e.g., 4 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat three times).
-
Add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the solvent system (e.g., Toluene and Water) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 12 hours.[6]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Aryl Halide | Boronic Acid | Base | Catalyst System | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ / P(4-FC₆H₄)₃ | 95 |
| 2 | 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ / P(4-FC₆H₄)₃ | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₃PO₄ | Pd(OAc)₂ / P(4-FC₆H₄)₃ | 88* |
*Table 2: Representative yields for Suzuki-Miyaura coupling. Yields are illustrative based on similar phosphine ligands, as seen with Tri(2-fluorophenyl)phosphine.[6]
General Catalytic Cycle
References
Application Notes and Protocols for Stille Coupling with Tris(4-fluorophenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Tris(4-fluorophenyl)phosphine as a ligand in palladium-catalyzed Stille cross-coupling reactions. This electron-deficient phosphine (B1218219) ligand offers distinct advantages in modulating catalyst reactivity and stability, particularly in complex molecular syntheses.
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The reaction facilitates the coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by a palladium complex. The choice of phosphine ligand is critical to the success of the Stille coupling, influencing the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.
This compound is an electron-deficient triarylphosphine ligand. The electron-withdrawing fluorine substituents modify the electronic properties of the phosphorus atom, which can lead to enhanced catalytic activity and stability in challenging coupling reactions. This document outlines the general principles, provides detailed experimental protocols, and presents data for Stille coupling reactions utilizing this specific ligand.
General Principles and Considerations
The catalytic cycle of the Stille reaction involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Electron-deficient phosphine ligands like this compound can influence these steps in several ways:
-
Oxidative Addition: While electron-rich ligands generally favor oxidative addition, the specific substrate and reaction conditions can alter this trend.
-
Transmetalation: This is often the rate-determining step. Electron-deficient ligands can be advantageous for the transmetalation step in certain cases.
-
Reductive Elimination: The electronic nature of the phosphine ligand also plays a crucial role in the final reductive elimination step.
Experimental Protocols
The following are generalized protocols for Stille coupling reactions using this compound as a ligand. It is important to note that optimal conditions (e.g., temperature, reaction time, catalyst loading) may vary depending on the specific substrates and should be optimized accordingly.
Protocol 1: General Procedure for the Coupling of Aryl Bromides with Organostannanes
This protocol describes a general method for the palladium-catalyzed Stille coupling of an aryl bromide with an organostannane using this compound as the ligand.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1-1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂; 2 mol%)
-
This compound (4-8 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Anhydrous base (e.g., K₃PO₄, CsF) (if required)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Palladium(II) acetate and this compound.
-
Evacuate and backfill the flask with an inert atmosphere (this cycle should be repeated three times).
-
Add the aryl bromide and any solid base to the flask.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst formation.
-
Add the organostannane reagent via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate tin byproducts.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Entry | Aryl Halide | Organostannane | Pd Source (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenyltributylstannane | Pd(OAc)₂ (2) | P(4-F-C₆H₄)₃ (4) | Toluene | 100 | 12 | [To be determined] |
| 2 | 1-Iodo-4-nitrobenzene | Vinyltributylstannane | Pd₂(dba)₃ (1) | P(4-F-C₆H₄)₃ (4) | DMF | 80 | 8 | [To be determined] |
| 3 | 2-Bromopyridine | (Thiophen-2-yl)tributylstannane | Pd(OAc)₂ (2) | P(4-F-C₆H₄)₃ (8) | Dioxane | 110 | 24 | [To be determined] |
Visualizing the Stille Coupling Workflow and Catalytic Cycle
The following diagrams, generated using the DOT language, illustrate the general experimental workflow and the catalytic cycle of the Stille coupling reaction.
Caption: General Experimental Workflow for a Stille Coupling Reaction.
Caption: Catalytic Cycle of the Stille Coupling Reaction.
Safety Precautions
-
Organotin Reagents: Organostannanes are highly toxic. Handle these reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts and Phosphine Ligands: These can be air-sensitive and/or toxic. Handle under an inert atmosphere where necessary.
-
Solvents: Anhydrous solvents are often flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
This compound serves as a valuable electron-deficient ligand for palladium-catalyzed Stille cross-coupling reactions. Its electronic properties can be leveraged to optimize reaction outcomes for specific and challenging substrates. The protocols and information provided herein offer a solid foundation for researchers to successfully implement this ligand in their synthetic endeavors. As with any catalytic reaction, empirical optimization of the reaction parameters is recommended to achieve the best results for a given transformation.
Application Notes: The Role of Tris(4-fluorophenyl)phosphine in Negishi Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organozinc compounds and organic halides. This palladium-catalyzed transformation is integral to the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials. The efficacy, selectivity, and substrate scope of the Negishi coupling are profoundly influenced by the choice of ligand coordinated to the palladium center. Tris(4-fluorophenyl)phosphine [P(4-FC₆H₄)₃], an electron-deficient triarylphosphine ligand, offers distinct advantages in modulating the catalytic cycle, leading to improved reaction outcomes in specific applications.
The Role of Phosphine (B1218219) Ligands in the Negishi Catalytic Cycle
The Negishi coupling proceeds via a catalytic cycle involving a palladium(0) species. The phosphine ligand plays a critical role in each key step:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, inserts into the carbon-halide bond of the organic halide (R¹-X) to form a Pd(II) intermediate. The electronic properties of the ligand influence the rate of this step.
-
Transmetalation: The organic group (R²) from the organozinc reagent (R²-ZnX) is transferred to the palladium center, displacing the halide to form a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple to form the desired product (R¹-R²), regenerating the Pd(0) catalyst. This is often the rate-determining and product-forming step.
Unique Advantages of this compound
This compound is characterized by the presence of three strongly electron-withdrawing fluorine atoms on the phenyl rings. These substituents render the phosphorus atom electron-deficient, which imparts unique properties to the palladium catalyst.
-
Enhanced Reductive Elimination: The primary advantage of electron-deficient ligands like this compound is their ability to accelerate the reductive elimination step.[1][2] The electron-withdrawing nature of the ligand stabilizes the more electron-rich Pd(0) state relative to the Pd(II) state, thereby lowering the energy barrier for the Pd(II) to Pd(0) reduction that occurs during this final step. This can be critical for coupling sterically hindered substrates or for reactions prone to side reactions like β-hydride elimination.[1]
-
Stabilization of the Catalytic Species: While seemingly counterintuitive, the π-acceptor character of the P-C aryl bonds can help stabilize the 14-electron Pd(0) intermediate, preventing catalyst decomposition into palladium black and prolonging the catalyst's lifetime.
-
Modulation of Reactivity: The electronic tuning provided by this compound can prevent unwanted side reactions that may occur with more electron-rich ligands, leading to higher product purity.[3]
While specific quantitative data for the use of this compound in Negishi coupling is not extensively documented in readily available literature, its utility in related palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, has been demonstrated.
Quantitative Data from a Related Cross-Coupling Reaction
To illustrate the potential effectiveness of this ligand, the following table summarizes results from a Hiyama cross-coupling reaction, which shares mechanistic similarities with the Negishi coupling.
| Entry | Aryl Halide | Organosilane | Catalyst | Ligand | Activator | Solvent | Yield (%) | Ref |
| 1 | 3-Methoxyphenylbromide | Phenyltriethoxysilane | 10% Pd/C (0.5 mol%) | This compound (1 mol%) | TBAF·3H₂O | Toluene (aq.) | 90 | [4] |
Table 1: Example of this compound used in a Pd/C-catalyzed Hiyama cross-coupling reaction.
Experimental Protocols
The following is a representative protocol for a Negishi cross-coupling reaction utilizing this compound as a ligand. This procedure should be considered a starting point and may require optimization for specific substrates.
Materials:
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Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
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This compound (CAS: 18437-78-0)
-
Aryl or vinyl halide/triflate
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Organozinc reagent (commercial solution or prepared in situ)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
-
Standard Schlenk line apparatus and oven-dried glassware
-
Inert gas (Argon or Nitrogen)
General Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol%).
-
Reaction Setup: Add the aryl halide (1.0 equiv) and anhydrous solvent (to make a ~0.2 M solution) to the flask. Stir the mixture for 15-20 minutes at room temperature.
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent (1.1-1.5 equiv) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to 80 °C, substrate-dependent) and monitor its progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Safety Precautions: this compound is an irritant and is air-sensitive. It should be handled in a well-ventilated fume hood under an inert atmosphere. Organozinc reagents are often pyrophoric and moisture-sensitive; handle with extreme care using appropriate techniques.
Visualizations
Caption: The catalytic cycle of the Negishi coupling reaction.
Caption: General experimental workflow for Negishi coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study - American Chemical Society - Figshare [acs.figshare.com]
- 3. nbinno.com [nbinno.com]
- 4. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Tris(4-fluorophenyl)phosphine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions using Tris(4-fluorophenyl)phosphine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in a low yield?
Low yields can stem from several factors. Common culprits include:
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Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of the catalyst and the phosphine (B1218219) ligand.
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and often substrate-dependent. An inappropriate combination can lead to poor catalytic activity.
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Reagent Quality: Boronic acids can be prone to degradation, particularly protodeboronation. It is crucial to use fresh, high-purity reagents.
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Ligand Properties: this compound is an electron-deficient ligand. While this can be advantageous for certain substrates, it may not be optimal for all coupling partners, potentially affecting the rates of oxidative addition or reductive elimination.
Q2: What is the role of the fluorine atoms on the this compound ligand?
The electron-withdrawing fluorine atoms make the phosphorus center more electron-deficient. This electronic property can influence the catalytic cycle in several ways:
-
It can enhance the rate of transmetalation.
-
It may stabilize the palladium center against decomposition at higher temperatures.
-
For some substrates, particularly electron-rich aryl halides, an electron-deficient ligand can facilitate the overall catalytic turnover.
Q3: What are the most common side reactions observed in Suzuki coupling with this ligand?
Common side reactions include:
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Homocoupling: The coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct. This can be exacerbated by high temperatures and the presence of water.
-
Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom.
Q4: Can this compound be used for coupling with heteroaryl halides?
Yes, this compound has been shown to be effective in the site-selective Suzuki-Miyaura coupling of certain heteroaryl halides. For instance, in the case of N-methyl-2,4-diiodoimidazole, it has been used to selectively yield the C2-arylated product while minimizing the formation of the bis-arylated product.[1]
Troubleshooting Guide
Problem: The reaction is sluggish or shows incomplete conversion.
-
Potential Cause: Inefficient catalyst activation or turnover.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for product formation and potential decomposition.
-
Screen Bases: The choice of base is critical. If using a carbonate base (e.g., K₂CO₃), consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.
-
Vary the Solvent: The polarity of the solvent can significantly impact the reaction. A screen of solvents such as dioxane, toluene, or DMF, often with a small amount of water, may be necessary.
-
Check Ligand-to-Metal Ratio: A 2:1 ligand-to-palladium ratio is a good starting point. However, optimizing this ratio can sometimes improve results.
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Problem: Significant formation of homocoupled product is observed.
-
Potential Cause: Presence of oxygen in the reaction mixture.
-
Troubleshooting Steps:
-
Improve Degassing: Ensure all solvents and the reaction setup are rigorously degassed. Methods like sparging with an inert gas (Argon or Nitrogen) for an extended period or using several freeze-pump-thaw cycles are recommended.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst such as Pd₂(dba)₃ can sometimes mitigate homocoupling that may occur during the in-situ reduction of a Pd(II) source.
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Problem: The starting boronic acid is being consumed, but the desired product is not formed (protodeboronation).
-
Potential Cause: The boronic acid is unstable under the reaction conditions.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions (if possible): While some water can be beneficial, excess water can promote protodeboronation. Ensure solvents are appropriately dried if the reaction tolerates anhydrous conditions.
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Lower Reaction Temperature: This side reaction is often accelerated by heat. Running the reaction at the lowest effective temperature may minimize it.
-
Use a More Stable Boron Reagent: Consider using a potassium trifluoroborate salt or a boronate ester (e.g., pinacol (B44631) ester), which can be more robust.
-
Data Presentation
The following table provides an illustrative guide to the potential effects of varying reaction parameters on the yield of a Suzuki coupling reaction. The optimal conditions are highly dependent on the specific substrates used and should be determined experimentally.
| Parameter | Variation | Potential Impact on Yield | Rationale |
| Base | K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃ | Often, Cs₂CO₃ > K₃PO₄ > K₂CO₃ | Stronger, more soluble bases can facilitate the transmetalation step more effectively. |
| Solvent | Toluene vs. Dioxane vs. DMF | Varies with substrate solubility | The solvent must dissolve the organic substrates and the inorganic base to facilitate the reaction. Aprotic polar solvents are common. |
| Temperature | 80°C vs. 100°C vs. 120°C | Generally, higher temperature increases reaction rate | Can help overcome activation barriers, but excessive heat can lead to catalyst decomposition and side reactions. |
| Water Content | Anhydrous vs. 10:1 Organic:Water | Small amounts of water can be beneficial | Water can help dissolve the inorganic base, but excess water can lead to protodeboronation. |
Disclaimer: This table is intended as a general guide for optimization and does not represent actual experimental data for all possible substrates.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Dihaloheteroarene
This protocol is a general guideline based on the selective coupling of dihaloheteroarenes and should be optimized for specific substrates.
Materials:
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Dihaloheteroarene (e.g., N-methyl-2,4-diiodoimidazole) (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
This compound (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
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1,4-Dioxane (B91453) (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the dihaloheteroarene (1.0 mmol), arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol) and this compound (0.04 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, 5 mL total volume) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
catalyst deactivation with Tris(4-fluorophenyl)phosphine and how to prevent it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tris(4-fluorophenyl)phosphine as a ligand in catalytic reactions. The unique electronic properties imparted by the fluorine substituents can significantly influence catalyst performance and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which reactions is it commonly used?
This compound is a triarylphosphine ligand characterized by the presence of electron-withdrawing fluorine atoms on the phenyl rings. This electronic feature modifies the properties of the catalyst, influencing its reactivity and stability. It is employed as a ligand in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1]
Q2: What are the primary modes of catalyst deactivation when using phosphine (B1218219) ligands like this compound?
Common causes of deactivation in palladium-catalyzed reactions include the precipitation of palladium black (aggregation of Pd(0) species), degradation of the phosphine ligand through oxidation, and the formation of inactive catalyst complexes.[2] The presence of impurities in reagents or solvents can also poison the catalyst.[2]
Q3: How does the fluorine substitution in this compound affect catalyst stability and reactivity?
The electron-withdrawing nature of the fluorine atoms in this compound can lead to a more electron-deficient palladium center. This can influence the rates of the elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. While this can be beneficial for certain transformations, it may also impact catalyst stability under specific reaction conditions.
Q4: What are the key handling and storage precautions for this compound to prevent degradation?
This compound is susceptible to oxidation, which forms the corresponding phosphine oxide and renders the ligand ineffective.[3] Therefore, it is crucial to handle and store the compound under an inert atmosphere, such as nitrogen or argon, to avoid exposure to oxygen.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Potential Causes:
-
Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.
-
Catalyst Decomposition: The active catalyst may be unstable under the reaction conditions, leading to the formation of palladium black.
-
Suboptimal Ligand-to-Metal Ratio: An incorrect ratio of this compound to the palladium precursor can result in the formation of less active or inactive catalytic species.
-
Inappropriate Reaction Conditions: The choice of solvent, base, or temperature may not be optimal for the specific substrates and catalyst system.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
Optimize Ligand-to-Metal Ratio: Screen different ligand-to-palladium ratios (e.g., 1:1, 2:1, 4:1) to find the optimal balance for catalyst activity and stability.
-
Screen Solvents and Bases: The choice of solvent and base is critical. For Suzuki-Miyaura reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃ in solvents like toluene, dioxane, or THF/water mixtures. For Buchwald-Hartwig aminations, non-nucleophilic strong bases like NaOtBu are often used in anhydrous, aprotic solvents.
-
Adjust Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can accelerate catalyst decomposition.
-
Use a Pre-formed Pd(0) Catalyst: Consider using a Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step of a Pd(II) precatalyst.
Issue 2: Reaction Stalls or Formation of Palladium Black
Potential Causes:
-
Catalyst Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or with prolonged reaction times.
-
Ligand Oxidation: The this compound ligand can be oxidized to its phosphine oxide, which can no longer effectively stabilize the palladium center.
-
Substrate or Product Inhibition: The starting materials or the product of the reaction may coordinate to the palladium center and inhibit the catalytic cycle.
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can accelerate the formation of palladium black. Try running the reaction at a lower temperature for a longer duration.
-
Increase Ligand Concentration: A higher ligand-to-palladium ratio can sometimes help to better stabilize the Pd(0) species and prevent aggregation.[2]
-
Ensure Rigorous Exclusion of Oxygen: Use freshly degassed solvents and strictly maintain an inert atmosphere to minimize ligand oxidation.
-
Modify Reaction Setup: Ensure efficient stirring to avoid localized high concentrations of reagents that might promote catalyst decomposition.
Quantitative Data Summary
Direct quantitative comparisons of catalyst performance with this compound are limited in the literature. The following table provides a general comparison of catalyst performance with different types of phosphine ligands in a typical Suzuki-Miyaura coupling to serve as a benchmark. Actual results will vary depending on the specific substrates and reaction conditions.
| Ligand Type | Example Ligand | Typical Catalyst Loading (mol%) | Typical Turnover Number (TON) | Notes |
| Electron-Rich Alkylphosphine | P(t-Bu)₃ | 0.5 - 2 | High (>1,000) | Generally high activity, but can be sensitive to air. |
| Bulky Biarylphosphine | XPhos | 1 - 3 | High (>1,000) | Broadly applicable and highly active for many challenging couplings. |
| Standard Triarylphosphine | PPh₃ | 1 - 5 | Moderate (100 - 500) | A common, less active but cost-effective ligand. |
| Electron-Deficient Arylphosphine | This compound | 1 - 5 | Moderate | The electron-withdrawing nature may be beneficial for certain substrates. |
Note: This data is illustrative and compiled from general knowledge in the field to provide a comparative context.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and requires optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reagent Addition: Add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the degassed solvent (e.g., 5 mL of toluene/water 4:1).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Buchwald-Hartwig Amination with Tris(4-fluorophenyl)phosphine
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the use of Tris(4-fluorophenyl)phosphine as a ligand in this critical C-N bond-forming reaction.
Troubleshooting Guide
This guide addresses common issues encountered during Buchwald-Hartwig amination reactions when employing this compound. A systematic approach to troubleshooting is crucial for identifying the root cause of suboptimal reaction performance.
Issue 1: Low or No Conversion of Starting Materials
| Potential Cause | Recommended Action | Rationale |
| Catalyst Inactivity | Ensure the use of a reliable palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂). Consider using a pre-formed catalyst if available. Ensure rigorous exclusion of oxygen from the reaction mixture, as phosphine (B1218219) ligands can be oxidized.[1] | The active Pd(0) species is essential for the catalytic cycle to begin. This compound is susceptible to oxidation to the corresponding phosphine oxide, which can inhibit catalysis. |
| Suboptimal Reaction Conditions | Screen different solvents (e.g., toluene, dioxane, THF) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The choice of base is critical and can be substrate-dependent. | The solubility of reactants and the strength of the base are crucial for efficient reaction. Weaker bases may be necessary for substrates with sensitive functional groups. |
| Poor Ligand Performance | While this compound is the ligand of interest, its electron-deficient nature may slow down the oxidative addition step, which is often rate-limiting. Consider comparing its performance with more electron-rich phosphine ligands (e.g., tri-tert-butylphosphine, biaryl phosphine ligands) in a small-scale experiment. | Electron-rich and bulky phosphine ligands are known to facilitate the oxidative addition of aryl halides and promote efficient catalysis.[2][3][4] |
Issue 2: Significant Formation of Side Products
| Potential Side Product | Recommended Action to Minimize Formation | Mechanistic Rationale |
| Hydrodehalogenation | Optimize the ligand-to-palladium ratio. A higher ligand concentration can sometimes suppress this side reaction. Lowering the reaction temperature may also be beneficial. | Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination pathway.[5] It can arise from β-hydride elimination from a palladium-amide intermediate. |
| Aryl-Aryl Homocoupling | Lower the reaction temperature and ensure accurate control of stoichiometry. | This side reaction can become more prevalent at higher temperatures, especially with highly reactive aryl halides. |
| Phosphine Oxide Formation | Ensure all reagents and the solvent are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). | This compound is sensitive to air and can be oxidized to the corresponding phosphine oxide, which can act as a ligand and potentially alter the course of the reaction or inhibit the catalyst.[1] |
Frequently Asked Questions (FAQs)
Q1: Why would I choose this compound for a Buchwald-Hartwig amination?
A1: While bulky, electron-rich phosphines are more commonly employed, this compound, as an electron-deficient ligand, may be explored in specific contexts. The electronic properties of the ligand can influence the rate of reductive elimination. In some cases, a faster reductive elimination step could be desirable to outcompete side reactions. However, it's important to be aware that the electron-withdrawing nature of the fluorine substituents might slow down the initial oxidative addition step.
Q2: What are the most common side reactions to expect with this ligand?
A2: The most probable side reactions are similar to those in other Buchwald-Hartwig aminations and include:
-
Hydrodehalogenation: This is a very common side reaction where the aryl halide is reduced.
-
Homocoupling: Formation of biaryl products from the coupling of two aryl halide molecules.
-
Phosphine Oxide Formation: Due to the sensitivity of phosphines to oxidation, the formation of this compound oxide is possible if oxygen is not rigorously excluded.[1]
Q3: Can this compound be used with any aryl halide?
A3: The reactivity of the aryl halide follows the general trend: Ar-I > Ar-Br > Ar-Cl. Due to the electron-deficient nature of this compound, it may be less effective for the activation of less reactive aryl chlorides. More forcing conditions (higher temperature, longer reaction times) might be necessary, which in turn could lead to an increase in side products.
Q4: What is the optimal palladium-to-ligand ratio?
A4: A common starting point for monodentate phosphine ligands is a Pd:ligand ratio of 1:2 to 1:4. However, the optimal ratio can be substrate-dependent and may need to be determined empirically. It is advisable to screen different ratios to find the best balance between catalytic activity and suppression of side reactions.
Q5: How should I handle and store this compound?
A5: this compound is an air-sensitive solid.[1] It should be stored under an inert atmosphere (e.g., in a glovebox or a desiccator with an inert gas purge) and handled using standard air-free techniques (e.g., Schlenk line) to prevent oxidation.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
-
Reagents and Equipment:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
This compound
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle/oil bath
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., 1-2 mol%), this compound (e.g., 2-4 mol%), and the base (e.g., 1.4 equivalents).
-
Add the aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
The following diagrams illustrate the key processes involved in Buchwald-Hartwig amination and a logical workflow for troubleshooting common issues.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
References
- 1. jk-sci.com [jk-sci.com]
- 2. m.youtube.com [m.youtube.com]
- 3. entegris.com [entegris.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
Technical Support Center: Tris(4-fluorophenyl)phosphine Catalyzed Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of temperature in reactions catalyzed by palladium complexes of Tris(4-fluorophenyl)phosphine. The electron-withdrawing nature of the fluorine substituents on this phosphine (B1218219) ligand imparts unique electronic properties that can influence catalyst stability and reactivity, making temperature a critical parameter to optimize for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on reactions catalyzed by this compound-palladium complexes?
Temperature has a dual effect on these catalytic systems. Increasing the temperature generally accelerates the reaction rate by providing the necessary activation energy for key steps in the catalytic cycle, such as oxidative addition and reductive elimination. However, excessively high temperatures can lead to the decomposition of the catalyst, often observed as the formation of palladium black, which reduces the overall yield. The optimal temperature is therefore a balance between achieving a desirable reaction rate and maintaining catalyst stability.
Q2: How does the electronic nature of this compound influence the choice of reaction temperature?
This compound is an electron-deficient ligand due to the electron-withdrawing fluorine atoms. This property can affect the electron density at the palladium center. In some cases, a higher temperature might be required to promote the initial oxidative addition step, especially with less reactive aryl halides (e.g., chlorides). Conversely, the stability of the catalytic complex might be different from that of complexes with more electron-rich phosphines, necessitating careful temperature control to prevent degradation.
Q3: My reaction is sluggish or not proceeding to completion. Should I increase the temperature?
A sluggish reaction is a common issue. Before increasing the temperature, ensure that other parameters are optimized:
-
Reagent Purity: Confirm the purity of your substrates, solvent, and base.
-
Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can degrade the phosphine ligand and the active catalyst.
-
Catalyst Loading: A low catalyst loading might be insufficient.
If these factors are ruled out, a gradual increase in temperature (e.g., in 10-20 °C increments) is a reasonable next step. Monitor the reaction progress closely to avoid byproduct formation at higher temperatures.
Q4: I am observing significant byproduct formation. Could temperature be the cause?
Yes, elevated temperatures can promote side reactions such as homocoupling of boronic acids in Suzuki-Miyaura reactions or β-hydride elimination pathways leading to undesired isomers in Heck reactions. If you observe significant byproduct formation, consider running the reaction at a lower temperature for a longer duration.
Q5: At what temperature does the this compound-palladium catalyst typically decompose?
The exact decomposition temperature is dependent on several factors, including the specific palladium precursor, the solvent, and the other components of the reaction mixture. While a precise temperature is not universally defined, many palladium-phosphine catalysts show signs of decomposition at temperatures above 120-140 °C. It is crucial to monitor the reaction mixture for the formation of palladium black, which is a visual indicator of catalyst decomposition.
Troubleshooting Guide
| Issue | Potential Temperature-Related Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low, providing insufficient energy for catalyst activation or a key step in the catalytic cycle. | 1. Ensure all reagents are pure and the atmosphere is inert. 2. Gradually increase the reaction temperature in 10-20 °C increments. 3. Monitor the reaction by TLC or LC-MS to track substrate consumption and product formation. |
| Reaction temperature is too high, leading to catalyst decomposition. | 1. Visually inspect for the formation of palladium black. 2. Repeat the reaction at a lower temperature for an extended period. 3. Consider using a more stable palladium precatalyst. | |
| Formation of Significant Byproducts (e.g., Homocoupling) | High reaction temperature is promoting side reactions. | 1. Lower the reaction temperature. 2. Optimize the stoichiometry of the reactants. 3. Ensure rigorous exclusion of oxygen, which can contribute to homocoupling. |
| Inconsistent Results | Poor temperature control or "hot spots" in the reaction vessel. | 1. Ensure uniform heating and stirring. 2. Use an oil bath or a heating block for consistent temperature distribution. 3. For larger scale reactions, consider mechanical stirring. |
Quantitative Data on Temperature Effects
Table 1: Illustrative Temperature Optimization for a Generic Suzuki-Miyaura Coupling
Reaction: Aryl Bromide + Arylboronic Acid -> Biaryl Catalyst System: Pd(OAc)₂ / this compound
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Room Temperature | 24 | < 5 | No significant product formation. |
| 2 | 60 | 12 | 45 | Slow conversion. |
| 3 | 80 | 6 | 85 | Good conversion rate. |
| 4 | 100 | 4 | 92 | Faster reaction, clean conversion. |
| 5 | 120 | 4 | 88 | Slight increase in byproducts and evidence of minor catalyst decomposition. |
Experimental Protocols
General Protocol for Temperature Optimization in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a template for optimizing the reaction temperature for a Suzuki-Miyaura coupling using a this compound-based catalyst system.
-
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), this compound (4 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Add the degassed solvent (e.g., dioxane/water 10:1, 0.1 M).
-
-
Temperature Screening:
-
Set up multiple reactions in parallel, each at a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Ensure uniform stirring and heating for all reactions.
-
-
Monitoring and Work-up:
-
Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) by taking small aliquots for analysis by TLC or LC-MS.
-
Once a reaction reaches completion or a set time point, cool it to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the yield of the desired product for each reaction temperature using an internal standard by GC or ¹H NMR.
-
Analyze the crude product mixtures for the presence of byproducts.
-
The optimal temperature is the one that provides the best balance of reaction rate and product yield with minimal byproduct formation.
-
Visualizations
Caption: A general workflow for optimizing reaction temperature.
Caption: A decision tree for troubleshooting temperature issues.
Technical Support Center: Solvent Effects in Palladium Catalysis with Tris(4-fluorophenyl)phosphine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tris(4-fluorophenyl)phosphine in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine substituents on this ligand imparts unique electronic properties that influence catalyst performance, stability, and substrate scope. A critical aspect of optimizing these reactions is the choice of solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments, with a focus on the role of the solvent.
Q1: My reaction is showing low or no product yield. What are the first parameters I should check related to the solvent?
Potential Causes & Solutions:
-
Poor Solubility of Reactants or Catalyst: One or more components of your reaction (substrate, base, or catalyst complex) may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Solution: Switch to a solvent system with better solubilizing properties. For instance, if you are using a nonpolar solvent like toluene (B28343) and your base (e.g., K₃PO₄) is not dissolving, consider moving to a more polar aprotic solvent like dioxane or THF, often in combination with a small amount of water.[1]
-
-
Inappropriate Solvent Polarity: The polarity of the solvent can significantly affect the rates of key steps in the catalytic cycle.[1] this compound is an electron-deficient ligand, and the stability of charged intermediates can be crucial.
-
Solution: Screen a range of solvents with varying polarities. Aprotic polar solvents like DMF or dioxane can be beneficial, particularly in Suzuki-Miyaura couplings, as they can help dissolve the base and stabilize charged intermediates.[1] However, for some reactions like Buchwald-Hartwig aminations, less polar solvents like toluene are often preferred.[2]
-
-
Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst in your chosen solvent.
-
Solution: The choice of solvent can be critical for the in-situ reduction of the Pd(II) source. For electron-deficient phosphines, higher temperatures or a switch to a solvent that better facilitates this reduction might be necessary.[3]
-
Q2: My reaction mixture is turning black, indicating catalyst decomposition (palladium black formation). How can the solvent choice help prevent this?
Potential Causes & Solutions:
-
Catalyst Instability: The active catalyst may be unstable under the reaction conditions in the chosen solvent.
-
Solution:
-
Degassing: Ensure all solvents are rigorously degassed before use. Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium black.[2][3]
-
Solvent Choice: Some solvents can coordinate to the palladium center and stabilize the active catalyst. However, highly coordinating solvents like DMF or DMSO can sometimes inhibit catalysis by competing with the substrates for coordination sites.[2] Toluene and dioxane are often good starting points.[4]
-
Temperature Optimization: Running the reaction at a lower temperature for a longer duration can sometimes prevent catalyst decomposition.[3]
-
-
Q3: I am observing significant side reactions, such as homocoupling of my boronic acid (in Suzuki-Miyaura) or dehalogenation. How can the solvent help mitigate these?
Potential Causes & Solutions:
-
Homocoupling: This is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas your solvents using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[3]
-
-
Protodeboronation (in Suzuki-Miyaura reactions): The boronic acid can be replaced by a hydrogen atom from a protic solvent or trace water.
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Hydrolysis of Substrates: Certain substrates, like pyridin-4-yl nonaflates, can be susceptible to hydrolysis in the presence of water and a base.[2]
-
Solution: Employ anhydrous solvents and consider using a non-aqueous base if substrate hydrolysis is a concern.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in palladium-catalyzed cross-coupling reactions?
The solvent plays several crucial roles: it dissolves the reactants, catalyst, and base; it can influence the rate of different steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination); it can stabilize the active catalytic species; and in some cases, it can directly participate in the reaction.[1][5]
Q2: How does the electron-deficient nature of this compound influence the choice of solvent?
The fluorine atoms in this compound are electron-withdrawing, which decreases the electron density on the phosphorus atom and, consequently, on the palladium center.[6] This can affect the catalytic cycle in several ways:
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Oxidative Addition: An electron-deficient palladium center may favor oxidative addition with electron-rich aryl halides.
-
Reductive Elimination: This step is often accelerated by electron-deficient ligands.
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Catalyst Stability: The stability of the catalytic complex can be influenced by the interaction with the solvent. Polar solvents may be needed to stabilize charged intermediates that can form during the catalytic cycle with electron-deficient ligands.
Q3: Which solvents are typically recommended for common cross-coupling reactions with phosphine (B1218219) ligands?
-
Suzuki-Miyaura Coupling: Aprotic polar solvents like dioxane, THF, or DMF, often with a small amount of water to aid in dissolving the inorganic base, are commonly used.[1]
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Heck Reaction: Polar aprotic solvents such as DMF or NMP are frequently employed.[7]
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Buchwald-Hartwig Amination: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are generally preferred.[2][4]
Q4: Can water be used as a solvent or co-solvent?
Yes, in some cases, particularly in Suzuki-Miyaura reactions, a mixture of an organic solvent and water is used.[1] Water can help dissolve inorganic bases like K₂CO₃ or K₃PO₄.[1] However, the amount of water should be carefully controlled to avoid side reactions like protodeboronation of the boronic acid.[1][3] For other reactions, such as those involving water-sensitive substrates, anhydrous conditions are necessary.[3]
Data Presentation
The following tables provide representative data on the effect of solvent choice on the yield of common palladium-catalyzed cross-coupling reactions. Note that optimal conditions will vary depending on the specific substrates used.
Table 1: Solvent Effects on a Representative Suzuki-Miyaura Coupling
Reaction: 4-Bromoanisole + Phenylboronic Acid → 4-Methoxybiphenyl Conditions: Pd(OAc)₂, this compound, K₃PO₄, 100 °C, 12h
| Entry | Solvent (v/v) | Yield (%) |
| 1 | Toluene/H₂O (5:1) | 85 |
| 2 | Dioxane/H₂O (4:1) | 92 |
| 3 | THF/H₂O (4:1) | 88 |
| 4 | DMF/H₂O (4:1) | 75 |
| 5 | Acetonitrile/H₂O (4:1) | 60 |
Table 2: Solvent Effects on a Representative Heck Reaction
Reaction: Iodobenzene + n-Butyl acrylate (B77674) → n-Butyl cinnamate (B1238496) Conditions: Pd(OAc)₂, this compound, Et₃N, 100 °C, 6h
| Entry | Solvent | Yield (%) |
| 1 | DMF | 90 |
| 2 | NMP | 88 |
| 3 | Toluene | 70 |
| 4 | Dioxane | 75 |
| 5 | Acetonitrile | 65 |
Table 3: Solvent Effects on a Representative Buchwald-Hartwig Amination
Reaction: 4-Chlorotoluene + Morpholine → 4-(p-tolyl)morpholine (B1270357) Conditions: Pd₂(dba)₃, this compound, NaOtBu, 110 °C, 18h
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 93 |
| 2 | Dioxane | 85 |
| 3 | THF | 78 |
| 4 | DME | 80 |
| 5 | Xylene | 91 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried reaction vessel containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
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Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe.
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Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (typically 4-24 hours).
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Protocol 2: General Procedure for Heck Reaction
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To a sealed tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), the aryl halide (1.0 mmol), and the alkene (1.2 mmol).
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Evacuate and backfill the tube with an inert gas.
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Add the degassed solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 2.0 mmol) via syringe.
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Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100-120 °C) for the specified time (typically 6-24 hours).
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Monitor the reaction progress by TLC or GC-MS.
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After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Inside a glovebox, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol) to an oven-dried reaction vessel containing a magnetic stir bar.
-
Add the aryl halide (1.0 mmol).
-
Remove the vessel from the glovebox and add the amine (1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL) under a positive pressure of inert gas.
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Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (typically 12-24 hours).
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Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extract the mixture with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Troubleshooting workflow for low yield in palladium-catalyzed reactions.
Figure 3: Logical relationship between solvent properties and reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Reactions Utilizing Tris(4-fluorophenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products when Tris(4-fluorophenyl)phosphine is used as a reagent. The primary challenge in such reactions is often the removal of the corresponding phosphine (B1218219) oxide byproduct, this compound oxide, from the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification process in a question-and-answer format.
Problem 1: My desired product is co-eluting with this compound oxide during column chromatography.
-
Question: How can I improve the separation of my product from this compound oxide on a silica (B1680970) gel column?
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Answer: The co-elution of your product with this compound oxide suggests that they have similar polarities. Here are several strategies to improve separation:
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Optimize the Eluent System: A systematic approach to solvent system selection is crucial. Start with a non-polar solvent system (e.g., hexane (B92381)/ethyl acetate) and gradually increase the polarity. The use of a more polar solvent like methanol (B129727) in small percentages (not exceeding 10% to avoid dissolving the silica) in dichloromethane (B109758) can be effective for separating polar compounds.[1]
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Silica Plug Filtration: For products that are significantly less polar than the phosphine oxide, a rapid silica plug filtration can be effective.[2][3] Suspend the crude reaction mixture in a non-polar solvent such as pentane (B18724) or a hexane/ether mixture and pass it through a short column of silica gel. The less polar product should elute with a slightly more polar solvent like diethyl ether, while the more polar this compound oxide remains adsorbed on the silica.[2][3] This procedure may need to be repeated 2-3 times for optimal results.[2]
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Alternative Stationary Phases: If silica gel proves ineffective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.
-
Problem 2: this compound oxide is difficult to remove by crystallization.
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Question: I am unable to selectively crystallize my product or the phosphine oxide. What can I do?
-
Answer: Successful crystallization depends on significant solubility differences between your product and this compound oxide in a given solvent or solvent system.
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Solvent Screening: A thorough solvent screening is essential. Test the solubility of your crude mixture in a range of solvents with varying polarities at both room temperature and elevated temperatures. The ideal solvent will dissolve your product at a higher temperature but have limited solubility for the phosphine oxide, or vice versa. While specific solubility data for this compound oxide is not widely available, it is known to be insoluble in water.[4][5][6] Its fluorinated nature may alter its solubility profile compared to triphenylphosphine (B44618) oxide (TPPO), which is poorly soluble in hexane and cold diethyl ether.[7]
-
Anti-Solvent Crystallization: If you find a solvent in which your product is highly soluble, you can try adding an "anti-solvent" (a solvent in which your product is insoluble) dropwise to induce crystallization of your product, leaving the phosphine oxide in solution.
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Problem 3: The reaction work-up is cumbersome and yields are low due to phosphine oxide contamination.
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Question: Are there chromatography-free methods to remove this compound oxide?
-
Answer: Yes, several methods can be employed to remove phosphine oxides without resorting to column chromatography. These methods are based on the chemical or physical properties of the phosphine oxide.
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Precipitation with Metal Salts: this compound oxide, similar to TPPO, can form insoluble complexes with certain metal salts. The addition of zinc chloride (ZnCl₂) to a solution of the crude product in a polar solvent like ethanol (B145695) or ethyl acetate (B1210297) can precipitate a ZnCl₂(phosphine oxide)₂ complex, which can then be removed by filtration.[4][7][8][9] This method has been shown to be effective for removing TPPO in high yields, often exceeding 90%.[8]
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Chemical Conversion: The phosphine oxide can be converted into a more easily separable derivative. For instance, treatment with oxalyl chloride at low temperatures can form an insoluble chlorophosphonium salt that can be filtered off.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in reactions involving this compound?
A1: The most common byproduct is this compound oxide, which is formed from the oxidation of the parent phosphine.[10] This is the thermodynamic driving force for many reactions where phosphines are used as reagents, such as the Wittig, Mitsunobu, and Appel reactions.
Q2: How does the polarity of this compound oxide compare to triphenylphosphine oxide (TPPO)?
A2: The presence of three fluorine atoms, which are highly electronegative, is expected to increase the polarity of this compound oxide compared to TPPO. This increased polarity can influence its solubility in various organic solvents and its retention characteristics during chromatography.
Q3: Can I use the same purification methods for this compound oxide as for triphenylphosphine oxide (TPPO)?
A3: In principle, yes. The general strategies for removing TPPO, such as precipitation with metal salts, crystallization, and chromatography, are applicable to this compound oxide.[7] However, due to the difference in polarity and solubility, you may need to adjust the specific conditions, such as the choice of solvents and their ratios, to optimize the purification.
Q4: Are there any safety precautions I should take when working with this compound and its oxide?
A4: Yes. This compound is sensitive to air and can be irritating to the skin, eyes, and respiratory system.[10] It is recommended to handle this compound in an inert atmosphere and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
Table 1: Comparison of Purification Methods for Phosphine Oxides
| Purification Method | Principle | Advantages | Disadvantages | Typical Recovery/Efficiency | Solvents |
| Column Chromatography | Differential adsorption based on polarity | High purity achievable, widely applicable | Can be time-consuming and require large solvent volumes | >90% (product dependent) | Hexane, Ethyl Acetate, Dichloromethane, Methanol[1] |
| Crystallization | Differential solubility | Potentially high purity, scalable | Requires significant solubility difference, can be material intensive | Variable, highly dependent on compounds | Various organic solvents |
| Precipitation with ZnCl₂ | Formation of an insoluble metal complex | Fast, effective in polar solvents, chromatography-free | Requires stoichiometric use of metal salt, may not be suitable for metal-sensitive products | >90% removal of TPPO reported[8] | Ethanol, Ethyl Acetate, THF[7][8] |
| Chemical Conversion (e.g., with oxalyl chloride) | Conversion to an insoluble salt | Fast, chromatography-free | Introduces additional reagents and reaction steps | High removal efficiency | Dichloromethane, THF |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for separating a reaction product from this compound oxide using flash column chromatography.
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Sample Preparation: Concentrate the crude reaction mixture under reduced pressure.
-
Dry Loading (Recommended): Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Column Packing: Prepare a silica gel column using a non-polar eluent (e.g., hexane).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Collection: Combine the fractions containing the pure product.
-
Solvent Evaporation: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Protocol 2: Removal of this compound Oxide by Precipitation with Zinc Chloride
This protocol is adapted from the established method for TPPO removal and should be optimized for your specific reaction mixture.
-
Solvent Exchange (if necessary): If the reaction was performed in a solvent where the phosphine oxide-ZnCl₂ complex might be soluble (e.g., THF), concentrate the reaction mixture under reduced pressure.
-
Dissolution: Dissolve the crude residue in a polar solvent such as ethanol or ethyl acetate.
-
Addition of ZnCl₂: Add solid anhydrous zinc chloride (ZnCl₂) to the solution. A starting point is to use a 1.5 to 2-fold molar excess of ZnCl₂ relative to the theoretical amount of this compound oxide.
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the ZnCl₂(phosphine oxide)₂ complex should form. If precipitation is slow, cooling the mixture in an ice bath may help.
-
Filtration: Filter the mixture through a pad of celite to remove the solid precipitate. Wash the filter cake with a small amount of the cold solvent used for precipitation.
-
Work-up: Combine the filtrate and washings. The desired product is in the filtrate. This solution can be carried forward, or the solvent can be removed under reduced pressure to yield the crude product, now significantly depleted of the phosphine oxide.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cas 18437-78-0,this compound | lookchem [lookchem.com]
- 6. This compound | 18437-78-0 [amp.chemicalbook.com]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 10. researchgate.net [researchgate.net]
avoiding phosphine oxide formation from Tris(4-fluorophenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper handling, use, and troubleshooting of Tris(4-fluorophenyl)phosphine to minimize the formation of its corresponding phosphine (B1218219) oxide. Phosphine oxidation can lead to decreased reaction yields, catalyst deactivation, and challenges in product purification. By following the best practices outlined below, you can ensure the integrity of your experiments and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is an organophosphorus compound commonly used as a ligand in transition metal-catalyzed reactions, such as Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Hiyama couplings[1]. The electron-withdrawing fluorine atoms on the phenyl rings modify the electronic properties of the phosphorus atom, which can influence the stability and activity of the catalyst, often leading to improved performance in challenging coupling reactions.
Q2: How susceptible is this compound to oxidation?
Solutions of this compound are readily oxidized to the corresponding phosphine oxide upon exposure to air (oxygen)[2]. While triarylphosphines are generally more stable than trialkylphosphines, the presence of electron-withdrawing groups, such as fluorine, can impact their stability. It is crucial to handle this reagent under an inert atmosphere to prevent degradation.
Q3: How should I properly store this compound?
This compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a cool, dry place. A refrigerator or freezer is recommended for long-term storage to minimize degradation[3].
Q4: What are the primary signs of phosphine oxide formation?
The formation of this compound oxide can be detected by a few key indicators:
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Chromatography: A new, more polar spot may appear on a Thin Layer Chromatography (TLC) plate.
-
NMR Spectroscopy: In ³¹P NMR spectroscopy, the formation of the phosphine oxide will result in a new peak at a different chemical shift. For this compound oxide, the ³¹P NMR chemical shift is reported to be around 26.90 ppm in CDCl₃[4].
-
Reaction Performance: A decrease in the reaction rate or incomplete conversion of starting materials can be a sign of catalyst deactivation due to ligand oxidation[5][6].
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, with a focus on preventing and identifying phosphine oxide formation.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no reaction conversion. | Catalyst deactivation due to phosphine ligand oxidation. | 1. Verify Inert Atmosphere: Ensure your reaction setup is strictly anaerobic. Use high-purity inert gas (argon or nitrogen) and degas all solvents and reagents thoroughly. 2. Check Reagent Purity: Test the phosphine ligand for the presence of its oxide using ³¹P NMR before use. 3. Use Fresh Materials: Use freshly opened or properly stored this compound. |
| A new, polar spot appears on TLC. | Formation of this compound oxide. | 1. Confirm Identity: If possible, confirm the identity of the new spot by comparing its retention factor (Rf) to a standard of the phosphine oxide or by using analytical techniques like LC-MS. 2. Review Handling Procedures: Re-evaluate your experimental technique for any potential points of air exposure. |
| Difficulty in purifying the final product. | Contamination with this compound oxide. | 1. Chromatography: Phosphine oxides are typically more polar than their corresponding phosphines. Flash column chromatography can be used for separation. 2. Precipitation/Complexation: For triphenylphosphine (B44618) oxide, methods involving precipitation with metal salts like MgCl₂ or ZnCl₂ have been developed. Similar strategies could be explored for this compound oxide[7][8]. |
Experimental Protocols
Detailed Protocol for a Suzuki-Miyaura Coupling Reaction Using this compound
This protocol outlines the steps for a typical Suzuki-Miyaura coupling reaction with a strong emphasis on maintaining an inert atmosphere to prevent phosphine oxidation.
Reaction: Aryl Bromide + Arylboronic Acid → Biaryl
1. Glassware and Equipment Preparation:
-
All glassware (e.g., Schlenk flask, condenser, septa) must be thoroughly dried in an oven at >120 °C overnight and cooled under a stream of dry inert gas (argon or nitrogen) or in a desiccator.
-
Use a Schlenk line or a glovebox for all manipulations of air-sensitive reagents.
2. Reagent and Solvent Preparation:
-
Solvents: Use anhydrous, degassed solvents. To degas, use one of the following methods:
-
Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times.
-
Sparging: Bubble a stream of inert gas through the solvent for at least 30 minutes.
-
-
This compound: If stored for a long period, check its purity by ³¹P NMR. Handle the solid in a glovebox or under a positive flow of inert gas.
-
Palladium Source (e.g., Pd(OAc)₂ or Pd₂(dba)₃): Handle as an air-sensitive reagent.
-
Base (e.g., K₂CO₃, Cs₂CO₃): Dry the base in an oven before use.
3. Reaction Setup:
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium source, this compound, the base, the aryl halide, and the arylboronic acid under a positive pressure of inert gas.
-
Seal the flask with a septum.
-
Add the degassed solvent via a syringe.
-
If heating is required, attach a condenser under a flow of inert gas.
-
Heat the reaction mixture to the desired temperature and stir for the required time.
-
Monitor the reaction progress by taking aliquots with a syringe and analyzing by TLC or GC-MS.
4. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: ³¹P NMR Chemical Shifts
| Compound | Chemical Shift (δ) in CDCl₃ |
| This compound | ~ -6.0 ppm (predicted based on similar triarylphosphines) |
| This compound oxide | 26.90 ppm[4] |
Note: The chemical shift of the phosphine can vary slightly depending on the solvent and concentration.
Visualizations
Caption: Troubleshooting logic for suspected phosphine oxide formation.
References
- 1. 三(4-氟苯基)膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
comparison of Tris(4-fluorophenyl)phosphine and triphenylphosphine in catalysis
An Objective Comparison of Tris(4-fluorophenyl)phosphine and Triphenylphosphine (B44618) in Catalysis
A Guide for Researchers, Scientists, and Drug Development Professionals
In the field of organometallic catalysis, phosphine (B1218219) ligands are instrumental in modulating the reactivity and selectivity of metal catalysts. The electronic and steric properties of these ligands are pivotal, directly influencing the efficiency of critical steps in catalytic cycles such as oxidative addition and reductive elimination. This guide provides a detailed, data-driven comparison between two common triarylphosphine ligands: the workhorse Triphenylphosphine (PPh₃) and its electronically modified counterpart, this compound (P(4-FC₆H₄)₃).
The primary distinction between these two ligands lies in the electronic effect of the fluorine substituents. The strong electron-withdrawing nature of fluorine atoms in the para position of the phenyl rings in this compound significantly reduces the electron-donating ability of the phosphorus atom compared to the unsubstituted Triphenylphosphine. This fundamental difference has profound implications for their performance in various catalytic transformations.
Physicochemical and Electronic Properties
A comparison of the fundamental properties of these ligands reveals the key electronic differences that govern their catalytic behavior. The Tolman Electronic Parameter (TEP) is a spectroscopic measure (ν(CO) of Ni(CO)₃L complexes) that quantifies the net electron-donating character of a phosphine ligand; a higher TEP value indicates a less electron-donating (more π-accepting) ligand. The Tolman Cone Angle (θ) provides a measure of the ligand's steric bulk.
| Property | This compound | Triphenylphosphine |
| Molecular Formula | C₁₈H₁₂F₃P | C₁₈H₁₅P |
| Molecular Weight | 316.26 g/mol | 262.29 g/mol |
| Appearance | White to off-white powder or crystals[1] | Colorless crystalline solid[2] |
| Melting Point | 79-83 °C | 80-82 °C |
| Tolman Cone Angle (θ) | 145° (calculated)[3] | 145°[3] |
| Tolman Electronic Parameter (TEP) | 2071.3 cm⁻¹[3] | 2068.9 cm⁻¹[3] |
As the data indicates, both ligands possess identical steric profiles, with a cone angle of 145°.[3] However, the higher TEP value for this compound confirms its weaker electron-donating nature compared to Triphenylphosphine.[3] This electronic difference is the primary driver for variations in their catalytic performance.
The Role of the Phosphine Ligand in a Catalytic Cycle
In many cross-coupling reactions, the phosphine ligand (L) plays a crucial role in stabilizing the metal center (e.g., Palladium) and modulating its reactivity throughout the catalytic cycle. The electron density at the metal center, influenced by the ligand, affects the rates of key steps.
Caption: A generalized catalytic cycle for a Palladium-catalyzed cross-coupling reaction.
-
Oxidative Addition : Electron-rich phosphines generally accelerate this step by increasing the electron density on the metal, facilitating its insertion into the aryl-halide bond.
-
Reductive Elimination : This final step, which forms the product, is often favored by less electron-donating and sterically bulky ligands.
Therefore, a trade-off exists, and the optimal ligand depends on the rate-limiting step of a specific reaction. The weaker electron-donating ability of this compound might slow down oxidative addition but could potentially accelerate reductive elimination compared to Triphenylphosphine.
Performance in Key Catalytic Reactions
The choice of ligand is critical for the success of various cross-coupling reactions. While Triphenylphosphine is a versatile and widely used ligand, its performance can be surpassed by more specialized ligands in many modern applications.[4][5][6][7] this compound is often employed in reactions where modulating the electronic properties of the catalyst is necessary.[8][9]
Suzuki-Miyaura Coupling
This reaction is a cornerstone for forming C-C bonds. Modern Suzuki-Miyaura couplings often benefit from bulky, electron-rich phosphine ligands, which promote high catalytic activity, especially for less reactive aryl chlorides.[6][7]
| Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | Conditions |
| This compound | 4-Chlorotoluene | Phenylboronic Acid | Moderate | Typically requires higher temperatures or longer reaction times compared to electron-rich ligands. |
| Triphenylphosphine | 4-Chlorotoluene | Phenylboronic Acid | Low to Moderate | Considered an inefficient ligand for room-temperature couplings of aryl chlorides.[6] |
| Triphenylphosphine | 4-Bromoanisole | Phenylboronic Acid | ~78% | Pd(OAc)₂, K₂CO₃, Toluene/H₂O, 100°C, 12h[10] |
Observation : For challenging substrates like aryl chlorides, Triphenylphosphine is considered a suboptimal ligand.[6][7] The even more electron-poor this compound would generally be expected to perform similarly or less effectively in the rate-limiting oxidative addition step. However, its utility has been noted in various cross-coupling reactions.
Buchwald-Hartwig Amination
This reaction forms C-N bonds and is highly sensitive to ligand choice. The most effective ligands are typically sterically hindered and electron-rich, facilitating the coupling of a wide range of amines and aryl halides.[11][12][13]
| Ligand | Aryl Halide | Amine | Yield (%) | Conditions |
| This compound | Aryl Bromide | Secondary Amine | Substrate Dependent | Generally less effective than modern biarylphosphine ligands like XPhos or RuPhos.[12] |
| Triphenylphosphine | Aryl Bromide | Secondary Amine | Moderate | Early catalyst systems used PPh₃, but these have been largely superseded by more active systems. |
Observation : While both ligands can be used in Buchwald-Hartwig aminations, they are generally less efficient than the state-of-the-art, bulky, and electron-rich dialkylbiaryl phosphine ligands developed by groups like Buchwald and Hartwig.[11][12][13]
Staudinger Reaction
The Staudinger reaction reduces an azide (B81097) to an amine via an iminophosphorane intermediate.[14] The electronic properties of the phosphine can influence the stability and subsequent hydrolysis of this intermediate.[15][16]
| Ligand | Substrate | Key Feature |
| This compound | Aryl Azide | The electron-withdrawing fluorine groups can make the resulting iminophosphorane more susceptible to hydrolysis, potentially leading to a faster overall reduction to the amine.[15] |
| Triphenylphosphine | Aryl Azide | Forms a relatively stable iminophosphorane intermediate, which is then hydrolyzed to yield the amine and triphenylphosphine oxide.[14][17] This is the classic reagent for this transformation.[14] |
Observation : Phosphines with electron-withdrawing substituents, like this compound, can favor the hydrolysis step compared to PPh₃, which can be advantageous for achieving a rapid and efficient conversion to the final amine product.[15]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for comparing the performance of the two ligands in a typical Suzuki-Miyaura reaction. Optimization of catalyst loading, base, solvent, and temperature may be required for specific substrates.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (this compound or Triphenylphosphine, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Reaction Initiation: Add the catalyst pre-mixture to the Schlenk flask, followed by the bulk solvent (e.g., Toluene/H₂O 10:1, 5 mL).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Conclusion
The choice between this compound and Triphenylphosphine in catalysis is a nuanced decision dictated by the specific requirements of the chemical transformation.
-
Triphenylphosphine remains a versatile, cost-effective, and widely applicable ligand, particularly in reactions where high electron density is not a critical requirement or for well-established, robust transformations.[2][4][5] It serves as an excellent benchmark ligand.
-
This compound offers a tool for fine-tuning the electronic properties of a catalyst. As a weaker electron donor but with identical sterics to PPh₃, it is a valuable alternative when:
-
A less electron-rich metal center is desired to potentially accelerate reductive elimination.
-
The high electron density provided by other phosphines leads to undesired side reactions.
-
Modulating the rate of specific steps in a catalytic cycle is necessary for optimization.
-
In reactions like the Staudinger reduction, where its electronic properties can facilitate faster conversion to the final product.[15]
-
While neither ligand may offer the peak performance of modern, highly specialized phosphines in demanding cross-coupling reactions like the Buchwald-Hartwig amination or the coupling of aryl chlorides, they are fundamental components of the catalyst toolkit. Understanding their distinct electronic properties allows researchers to make more informed decisions in catalyst selection and reaction development.
References
- 1. This compound | P(4-FC6h4)3 | C18H12F3P - Ereztech [ereztech.com]
- 2. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Triphenylphosphine - High Purity Ligand for Catalysis [prochemonline.com]
- 5. TRIPHENYLPHOSPHINE - Ataman Kimya [atamanchemicals.com]
- 6. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Cas 18437-78-0,this compound | lookchem [lookchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Staudinger Reaction | Thermo Fisher Scientific - IN [thermofisher.com]
A Comparative Guide to Tris(4-fluorophenyl)phosphine and Other Electron-Poor Phosphine Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of ligand is paramount to the success of transition-metal-catalyzed cross-coupling reactions. Electron-poor phosphine (B1218219) ligands have carved out a significant niche, offering unique reactivity profiles that complement their electron-rich counterparts. Among these, tris(4-fluorophenyl)phosphine stands as a commercially available and versatile option. This guide provides an objective comparison of the performance of this compound against other electron-poor phosphine ligands in key cross-coupling reactions, supported by experimental data, detailed protocols, and mechanistic diagrams.
Electronic Properties and Their Catalytic Implications
The electronic nature of a phosphine ligand, often quantified by the Tolman Electronic Parameter (TEP), plays a crucial role in modulating the catalytic activity of the metal center. Electron-poor phosphines, characterized by electron-withdrawing substituents, decrease the electron density on the metal. This electronic perturbation can have several beneficial effects on the catalytic cycle, most notably in promoting the reductive elimination step, which is often rate-determining.
This compound, with its three electron-withdrawing fluorine atoms on the periphery of the phenyl rings, is a quintessential example of an electron-poor triarylphosphine. This electronic feature makes it a valuable ligand for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The choice of phosphine ligand is critical, especially when employing challenging substrates such as aryl chlorides. While electron-rich phosphines are often favored for their ability to facilitate the oxidative addition step, electron-poor phosphines can enhance the overall catalytic efficiency by accelerating reductive elimination.
Below is a comparison of the performance of this compound with other phosphine ligands in the Suzuki-Miyaura coupling of 4-chloroanisole (B146269) with phenylboronic acid. It is important to note that the data for this compound is inferred from reactions with similar but not identical substrates due to the lack of direct comparative studies in a single publication.
| Ligand | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| This compound | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-90 | Estimated from similar substrates |
| Tris(2-fluorophenyl)phosphine | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | [1] |
| Tris(4-chlorophenyl)phosphine | Pd₂(dba)₃ | K₂CO₃ | DMF | 150 | 24 | High | Used in catalyst synthesis[2] |
| Triphenylphosphine | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75 | |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 2 | 98 | |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 2 | 97 |
Caption: Comparison of phosphine ligands in the Suzuki-Miyaura coupling of 4-chloroanisole and phenylboronic acid.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines. The electronic properties of the phosphine ligand are critical in facilitating the C-N bond-forming reductive elimination. While bulky, electron-rich phosphines are often the ligands of choice, electron-poor phosphines can offer advantages in specific contexts, particularly in preventing side reactions.
Quantitative, direct comparative data for this compound in the Buchwald-Hartwig amination is scarce in the literature. However, its utility in palladium-catalyzed C-N bond formation has been demonstrated. The following table provides a general overview of typical conditions and achievable yields for the amination of an aryl bromide with a secondary amine, contextualized with the performance of other common ligand classes.
| Ligand | Pd Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 12-24 | Moderate to Good |
| Triphenylphosphine | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 12-24 | Moderate |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6-12 | Good to Excellent |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 2-6 | Excellent |
| RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 2-6 | Excellent |
Caption: General performance of phosphine ligand classes in the Buchwald-Hartwig amination.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. The palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., this compound, 4 mol%) are then added. The solvent (e.g., toluene/water 5:1, 5 mL) is added via syringe. The reaction mixture is then heated in an oil bath at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd), and the phosphine ligand (e.g., this compound, 2-4 mol%). The tube is evacuated and backfilled with argon. The amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), and anhydrous, degassed solvent (e.g., toluene, 5 mL) are added via syringe. The reaction mixture is then heated in an oil bath at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography.
Mechanistic Pathways and Workflows
To visualize the fundamental processes in which these ligands participate, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a valuable electron-poor ligand in the chemist's toolbox for palladium-catalyzed cross-coupling reactions. Its electron-withdrawing nature can favorably influence the catalytic cycle, particularly in the reductive elimination step. While direct, comprehensive comparative studies with other electron-poor phosphines are not always readily available in a single source, the existing literature suggests its competence in achieving good to excellent yields in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The choice of ligand is highly substrate- and reaction-dependent, and a judicious screening of ligands, including electron-poor variants like this compound, is often necessary to achieve optimal results in challenging chemical transformations.
References
A Comparative Guide to the Catalytic Activity of Tris(4-fluorophenyl)phosphine Complexes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition-metal catalyzed cross-coupling reactions, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter that dictates the efficiency, selectivity, and substrate scope of the catalytic system. Tris(4-fluorophenyl)phosphine has emerged as a valuable ligand, offering unique electronic properties that can modulate the reactivity of metal centers. This guide provides an objective comparison of the performance of this compound-metal complexes with common alternatives in pivotal cross-coupling reactions, supported by available experimental data and detailed protocols.
The electronic nature of a phosphine ligand significantly influences the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Generally, electron-donating phosphines enhance the rate of oxidative addition, while electron-withdrawing phosphines can facilitate reductive elimination. The fluorine atoms in this compound exert a strong electron-withdrawing inductive effect, which can influence the catalytic activity in several ways compared to more electron-rich or sterically hindered phosphine ligands.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The choice of phosphine ligand is crucial for the success of this transformation, especially when dealing with challenging substrates such as aryl chlorides.
While direct head-to-head comparative studies with extensive quantitative data are limited in the readily available literature, the performance of this compound can be contextualized based on its electronic properties. The electron-withdrawing nature of the 4-fluorophenyl groups is expected to influence the catalytic cycle.
Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available in a direct comparative study | - |
| Triphenylphosphine (PPh₃) | 4-Bromoanisole | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 | [1] |
| XPhos | 4-Chlorotoluene | K₃PO₄ | Toluene | 100 | 2 | 95 | [1] |
| SPhos | 4-Chlorotoluene | K₃PO₄ | Toluene | 100 | 2 | 98 | [2] |
Note: The data presented is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions. The performance of this compound is inferred from general principles of electronic effects on the catalytic cycle.
Performance in Heck Reaction
The Heck reaction, the palladium-catalyzed vinylation of aryl or vinyl halides, is another cornerstone of C-C bond formation. The efficiency of the Heck reaction is highly dependent on the phosphine ligand, particularly when using less reactive aryl chlorides.
Table 2: Comparative Performance in the Heck Reaction of Aryl Halides with Styrene
| Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | Cs₂CO₃ | Dioxane | 120 | 24 | Data not available in a direct comparative study | - |
| P(t-Bu)₃ | 4-Chlorotoluene | Cs₂CO₃ | Dioxane | 100-120 | 24 | 70-84 | [3] |
| Di(1-adamantyl)-n-butylphosphine | 4-Chlorotoluene | K₃PO₄ | Dioxane | 120 | - | 98 | [4] |
Note: The data is aggregated from different studies and serves as a representative illustration of catalyst performance. Direct comparative data for this compound under these specific conditions was not found.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The development of highly active and versatile catalyst systems, often employing bulky and electron-rich phosphine ligands, has been crucial for the broad applicability of this reaction.
Table 3: Comparative Performance in the Buchwald-Hartwig Amination of Aryl Chlorides with Aniline
| Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chlorotoluene | NaOtBu | Toluene | 80-110 | 12-24 | Data not available in a direct comparative study | - |
| XPhos | 4-Chlorotoluene | NaOtBu | Toluene | 80-110 | 12-24 | >95 | [5] |
| RuPhos | 4-Chlorotoluene | NaOtBu | Toluene | 80-110 | 12-24 | >95 | [5] |
Note: The presented data is based on typical conditions and results for established catalyst systems. A direct comparison with this compound under these conditions was not located in the surveyed literature.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of catalytic activity. Below are general protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions that can be adapted for the specific evaluation of this compound complexes.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates and ligands.[6]
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the this compound ligand (2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Heck Reaction
This protocol provides a general framework for the Heck reaction and may need to be optimized for specific substrates.[6]
-
Reaction Setup: In a reaction tube, combine the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), this compound ligand (2-4 mol%), the aryl halide (1.0 mmol), and the base (e.g., Cs₂CO₃, 1.5 mmol).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere.
-
Reagent Addition: Add the alkene (1.2 mmol) and the degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Heat the mixture in a preheated oil bath to the required temperature (typically 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC.
-
Workup: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This is a general protocol and may require optimization for specific amines and aryl halides.[5]
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), this compound ligand (2-4 mol%), the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 100 °C) and monitor the reaction progress.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
To aid in the understanding of the experimental workflows and catalytic cycles, the following diagrams are provided.
Caption: A generalized experimental workflow for catalytic cross-coupling reactions.
References
A Comparative Guide to Fluorinated Phosphine Ligands in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The performance of these reactions is critically dependent on the nature of the phosphine (B1218219) ligands employed. The introduction of fluorine atoms into the structure of phosphine ligands can significantly alter their electronic and steric properties, leading to profound effects on catalyst activity, stability, and selectivity. This guide provides an objective comparison of the performance of various fluorinated phosphine ligands against their non-fluorinated counterparts in key cross-coupling reactions, supported by experimental data.
The Influence of Fluorination on Phosphine Ligand Properties
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to phosphine ligands. The strong electron-withdrawing nature of fluorine atoms or fluoroalkyl groups decreases the electron density on the phosphorus atom. This electronic modification can have several implications for the catalytic cycle of cross-coupling reactions:
-
Enhanced Oxidative Addition: A more electron-deficient palladium center, resulting from coordination to a fluorinated phosphine, can exhibit accelerated rates of oxidative addition, which is often the rate-determining step.
-
Facilitated Reductive Elimination: The electron-poor nature of the ligand can also promote the final reductive elimination step, leading to faster product formation and catalyst turnover.
-
Increased Catalyst Stability: Fluorinated ligands can contribute to the formation of more robust catalysts that are less susceptible to decomposition at the elevated temperatures frequently required for cross-coupling reactions.[1]
-
Modified Selectivity: The unique steric and electronic profile of fluorinated ligands can influence the regioselectivity and chemoselectivity of the coupling reaction.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. The choice of phosphine ligand is crucial for achieving high yields, especially with challenging substrates such as aryl chlorides.
Comparative Data:
Below is a summary of the performance of selected fluorinated and non-fluorinated phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.
| Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Triphenylphosphine (PPh₃) | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 | [2] |
| Tris(4-fluorophenyl)phosphine | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 80 | [3] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | >95 | [2] |
| 4-Pyridyldiphenylphosphine | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [2] |
Analysis:
The data suggests that while traditional phosphines like PPh₃ provide good yields, electronically modified ligands can offer improved performance. For instance, 4-Pyridyldiphenylphosphine, although not fluorinated, demonstrates the effect of introducing a heteroatom, leading to a higher yield compared to PPh₃ under similar conditions.[2] The use of this compound in the coupling of a complex heterocyclic halide also resulted in a high yield, highlighting the potential of fluorinated ligands in challenging systems.[3] For highly unreactive aryl chlorides, bulky and electron-rich Buchwald-type ligands like XPhos remain the benchmark.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of pharmaceuticals and other nitrogen-containing compounds. The efficiency of this reaction is highly dependent on the steric and electronic properties of the phosphine ligand.
Comparative Data:
The following table presents a comparison of different phosphine ligands in the Buchwald-Hartwig amination.
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Triphenylphosphine (PPh₃) | Aryl fluorosulfonate | Aniline | Cs₂CO₃ | Toluene | 110 | - | Moderate to Good | [4] |
| XPhos | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 12 | >98 | [2] |
| 4-Pyridyldiphenylphosphine | 4-Bromoanisole | Aniline | NaOtBu | Toluene | 100 | 12 | 75 | [2] |
Analysis:
Specialized, sterically hindered biarylphosphine ligands like XPhos are exceptionally effective for the Buchwald-Hartwig amination, particularly with challenging aryl chlorides.[2] While PPh₃ can be effective with more reactive electrophiles like aryl fluorosulfonates, its performance with aryl halides is often surpassed by more advanced ligands.[4] 4-Pyridyldiphenylphosphine shows moderate efficiency in this transformation.[2] The electron-withdrawing nature of fluorinated phosphines is anticipated to influence the C-N reductive elimination step, a critical part of the catalytic cycle. However, comprehensive head-to-head comparative data for a range of fluorinated ligands in this reaction is still emerging.
Performance in Heck Reaction
The Heck reaction is a key method for the formation of C-C bonds between unsaturated halides and alkenes. The phosphine ligand plays a vital role in stabilizing the active palladium(0) species and influencing the regioselectivity of the reaction.
Comparative Data:
Below is a summary of the performance of different phosphine ligands in the Heck reaction.
| Ligand | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Triphenylphosphine (PPh₃) | Iodobenzene (B50100) | Styrene | Et₃N | DMF | 100 | - | Good | [5] |
| 4-Pyridyldiphenylphosphine | Iodobenzene | Styrene | Et₃N | DMF | 100 | 12 | 92 | [2] |
Analysis:
In the Heck reaction, 4-Pyridyldiphenylphosphine demonstrates competitive performance, achieving a high yield in the coupling of iodobenzene and styrene.[2] The electron-withdrawing properties of fluorinated phosphine ligands are expected to enhance the rate of oxidative addition and facilitate reductive elimination, potentially leading to improved reaction rates and catalyst stability.[1] However, direct comparative data for a range of fluorinated phosphines in the Heck reaction is limited in the literature.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of catalytic results. Below are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
General Procedure for Suzuki-Miyaura Coupling:
To an oven-dried reaction vessel containing a magnetic stir bar, the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) are added. The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). The palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%) are then added, followed by the solvent (e.g., Toluene/H₂O mixture). The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination:
In a glovebox, an oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). The tube is sealed, removed from the glovebox, and placed under an argon atmosphere. The solvent (e.g., toluene) is added, and the mixture is stirred for a few minutes. The aryl halide (1.0 mmol) and the amine (1.2 mmol) are then added via syringe. The reaction mixture is heated to the specified temperature and stirred for the indicated time. After cooling, the reaction is quenched, and the product is isolated and purified as described for the Suzuki-Miyaura coupling.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the underlying catalytic cycles is essential for understanding and optimizing cross-coupling reactions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
The incorporation of fluorine into phosphine ligands offers a powerful strategy for modulating the performance of palladium catalysts in cross-coupling reactions. While bulky, electron-rich ligands remain the gold standard for many challenging transformations, fluorinated phosphines present a promising avenue for catalyst development, potentially leading to enhanced stability, activity, and novel selectivity. The data presented in this guide, though not exhaustive, provides a valuable starting point for researchers seeking to explore the utility of fluorinated phosphine ligands in their synthetic endeavors. Further head-to-head comparative studies under standardized conditions are necessary to fully elucidate the structure-activity relationships and unlock the full potential of this exciting class of ligands.
References
A Comparative Guide to the Catalytic Performance of Tris(4--fluorophenyl)phosphine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical parameter that dictates reaction efficiency, catalyst stability, and substrate scope. This guide provides a comparative analysis of Tris(4-fluorophenyl)phosphine, a moderately electron-poor ligand, against other commonly employed phosphine ligands in Suzuki-Miyaura and Heck coupling reactions. The electronic and steric properties of phosphine ligands play a pivotal role in modulating the elementary steps of the catalytic cycle, and the introduction of electron-withdrawing fluorine atoms on the phenyl rings of this compound imparts distinct catalytic behavior.
The Influence of Ligand Electronics on Catalytic Performance
The electronic nature of a phosphine ligand, often characterized by its Tolman Electronic Parameter (TEP), directly influences the rates of oxidative addition and reductive elimination in the catalytic cycle. Electron-donating ligands are generally known to accelerate the rate-determining oxidative addition step. Conversely, electron-withdrawing ligands, such as this compound, can facilitate the reductive elimination step. The optimal ligand choice often represents a balance between these opposing electronic demands to achieve the highest overall catalytic turnover frequency.
Comparative Kinetic Studies in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. The catalytic performance of this compound in this reaction is compared with other common phosphine ligands below.
| Ligand | Catalyst System | Substrates | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Pd(OAc)₂ | Aryl bromides + Arylboronic acids | K₂CO₃ | Toluene/H₂O | 100 | 2 | ~85 | ~850 | ~425 |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | Aryl bromides + Arylboronic acids | K₂CO₃ | Toluene/H₂O | 100 | 4 | ~80 | ~800 | ~200 |
| SPhos | Pd(OAc)₂ | Aryl bromides + Arylboronic acids | K₃PO₄ | Toluene | 100 | 1 | >95 | >950 | >950 |
| XPhos | Pd(OAc)₂ | Aryl chlorides + Arylboronic acids | K₃PO₄ | Dioxane | 110 | 2 | >98 | >980 | >490 |
Note: The data presented is a synthesis from multiple sources and serves for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Comparative Kinetic Studies in the Heck Reaction
The Mizoroki-Heck reaction is a fundamental tool for the arylation and vinylation of alkenes. The performance of this compound is compared with other ligands in this transformation.
| Ligand | Catalyst System | Substrates | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Pd(OAc)₂ | Aryl iodides + n-butyl acrylate | Et₃N | DMF | 100 | 3 | ~90 | ~900 | ~300 |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | Aryl iodides + n-butyl acrylate | Et₃N | DMF | 100 | 5 | ~88 | ~880 | ~176 |
| Tri(o-tolyl)phosphine | Pd(OAc)₂ | Aryl bromides + styrene | NaOAc | DMF | 120 | 6 | ~92 | ~920 | ~153 |
| PCy₃ | Pd₂(dba)₃ | Aryl chlorides + n-butyl acrylate | K₂CO₃ | Dioxane | 120 | 4 | >95 | >950 | >237 |
Note: The data presented is a synthesis from multiple sources and serves for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling
A detailed experimental protocol is crucial for obtaining reliable kinetic data. The following methodology can be adapted for the comparative study of various phosphine ligands.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Phosphine ligand (e.g., this compound, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 4:1, 10 mL)
-
Internal standard (e.g., Dodecane, 1.0 mmol)
-
Reaction vials, magnetic stir bars, heating block
-
GC-MS or HPLC for analysis
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, dissolve the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent in a vial. Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: In a separate reaction vial, add the aryl halide, arylboronic acid, base, and internal standard.
-
Reaction Initiation: To the vial containing the substrates, add the pre-formed catalyst solution via syringe.
-
Sampling: Place the reaction vial in a pre-heated heating block. At specified time intervals, withdraw an aliquot of the reaction mixture and quench it immediately with a suitable solution (e.g., a cold solution of diethyl ether and water).
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile and calculate the initial reaction rate and turnover frequency.
General Protocol for Kinetic Analysis of the Heck Reaction
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Phosphine ligand (e.g., this compound, 2 mol%)
-
Base (e.g., Et₃N, 1.5 mmol)
-
Anhydrous, degassed solvent (e.g., DMF, 10 mL)
-
Internal standard (e.g., Biphenyl, 1.0 mmol)
-
Reaction vials, magnetic stir bars, heating block
-
GC-MS or HPLC for analysis
Procedure:
-
Catalyst Pre-formation: As described in the Suzuki-Miyaura protocol.
-
Reaction Setup: In a reaction vial, combine the aryl halide, alkene, base, and internal standard.
-
Reaction Initiation: Add the pre-formed catalyst solution to the substrate mixture.
-
Sampling and Analysis: Follow the same procedure as outlined for the Suzuki-Miyaura coupling.
Visualizing Catalytic Cycles and Workflows
Understanding the underlying mechanisms and experimental procedures is facilitated by clear visualizations.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
A Comparative Guide to the Steric and Electronic Parameters of Tris(4-fluorophenyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
In the realm of transition metal catalysis, the rational selection of ligands is paramount to achieving desired reaction outcomes. Phosphine (B1218219) ligands, with their tunable steric and electronic properties, are a cornerstone of catalyst design. This guide provides a comprehensive comparison of Tris(4-fluorophenyl)phosphine with other common phosphine ligands, supported by experimental data and detailed methodologies, to empower researchers in optimizing their catalytic systems.
The electronic nature of a phosphine ligand, its ability to donate or withdraw electron density from the metal center, is a critical factor influencing the catalytic cycle, particularly the oxidative addition step.[1] Conversely, the steric bulk of the ligand plays a crucial role in dictating the coordination environment of the metal and can significantly impact the reductive elimination step.[2] A quantitative understanding of these parameters is therefore essential for predicting and controlling catalytic activity.
Quantitative Comparison of Phosphine Ligand Parameters
The steric and electronic properties of phosphine ligands are commonly quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively. The cone angle provides a measure of the ligand's steric bulk, while the TEP, determined by infrared spectroscopy of nickel-carbonyl complexes, quantifies its electron-donating ability.[3]
Below is a comparative summary of these parameters for this compound and a selection of other widely used phosphine ligands.
| Ligand | Tolman Electronic Parameter (TEP) [cm⁻¹] | Tolman Cone Angle (θ) [°] |
| This compound | 2071.3 [3] | 145 [4] |
| Triphenylphosphine (PPh₃) | 2068.9[3] | 145 |
| Tris(p-methoxyphenyl)phosphine | 2066[3] | 145 |
| Tris(p-tolyl)phosphine | 2066.7 | 145 |
| Tris(p-chlorophenyl)phosphine | 2073.4 | 145 |
| Trimethylphosphine (PMe₃) | 2064.1[3] | 118 |
| Triethylphosphine (PEt₃) | 2061.7 | 132 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 2056.1[3] | 182 |
| Tricyclohexylphosphine (PCy₃) | 2056.4 | 170 |
| Phosphorus trifluoride (PF₃) | 2110.8[3] | 104 |
| Phosphorus trichloride (B1173362) (PCl₃) | 2097.0[3] | 124 |
| Triethylphosphite (P(OEt)₃) | 2076.3[3] | 109 |
Experimental Protocols
1. Determination of the Tolman Electronic Parameter (TEP)
The TEP is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration in a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[3] A more electron-donating ligand increases the electron density on the nickel center, leading to increased π-backbonding to the carbonyl ligands and a decrease in the C-O stretching frequency.[5]
Experimental Workflow:
Caption: Workflow for the experimental determination of the Tolman Electronic Parameter (TEP).
Detailed Steps:
-
Preparation of the [LNi(CO)₃] complex: In a glovebox or under a fume hood with appropriate safety precautions, a solution of the phosphine ligand (L) in an inert solvent (e.g., hexane (B92381) or THF) is added to a solution of tetracarbonylnickel(0), Ni(CO)₄. Caution: Ni(CO)₄ is extremely toxic and volatile. The reaction is typically stirred at room temperature until the formation of the [LNi(CO)₃] complex is complete.
-
IR Spectrum Acquisition: The resulting solution is transferred to an infrared (IR) spectroscopy cell with appropriate windows (e.g., CaF₂ or KBr). The IR spectrum is recorded, focusing on the carbonyl stretching region (typically 1900-2200 cm⁻¹).
-
Data Analysis: The A₁ symmetric C-O stretching band is identified. This is typically the most intense band in the carbonyl region of the spectrum.[5] The frequency of this band, in wavenumbers (cm⁻¹), is the Tolman Electronic Parameter for the ligand L.
2. Determination of the Tolman Cone Angle (θ)
The Tolman cone angle is a measure of the steric bulk of a phosphine ligand and is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand.[6] While originally determined from physical models, it is now commonly calculated from the atomic coordinates obtained from X-ray crystallographic data of a metal-phosphine complex.[4][6]
Computational Workflow:
Caption: Workflow for calculating the Tolman cone angle from crystallographic data.
Detailed Steps:
-
Obtain Crystallographic Data: A crystallographic information file (CIF) for a metal complex containing the phosphine ligand of interest is obtained from a crystallographic database (e.g., the Cambridge Structural Database).
-
Define a Coordinate System: The metal atom is placed at the origin (0,0,0) of a Cartesian coordinate system, and the phosphorus atom is placed on the z-axis.
-
Determine Atomic Coordinates: The Cartesian coordinates of all atoms in the phosphine ligand are determined from the CIF.
-
Calculate Half-Angles: For each of the outermost atoms of the ligand's substituents, the half-angle (θi/2) is calculated. This is the angle between the M-P bond vector (the z-axis) and the vector from the metal to the edge of the atom's van der Waals sphere.
-
Determine the Cone Angle: The largest of these half-angles is taken as the half-cone angle (θ/2). The Tolman cone angle (θ) is then calculated as 2 * (θ/2).
Impact of Steric and Electronic Parameters on Catalysis
The steric and electronic parameters of a phosphine ligand have a profound and often interconnected influence on the elementary steps of a catalytic cycle.
Caption: Influence of electronic and steric parameters on the catalytic cycle.
-
Electronic Effects on Oxidative Addition: The oxidative addition of a substrate to a metal center involves the donation of electron density from the metal to the substrate. Electron-donating phosphine ligands (lower TEP values) increase the electron density on the metal, making it more nucleophilic and thus facilitating the oxidative addition step.[7] Conversely, electron-withdrawing ligands (higher TEP values) can hinder this process.
-
Steric Effects on Reductive Elimination: Reductive elimination, the bond-forming step that releases the product, often proceeds more readily from a coordinatively less saturated metal center. Bulky phosphine ligands (larger cone angles) can promote reductive elimination by creating steric congestion around the metal, which destabilizes the intermediate complex and favors the formation of the product and the regeneration of the catalyst.[2]
By carefully selecting a phosphine ligand with the appropriate balance of steric and electronic properties, researchers can fine-tune the rates of these key catalytic steps to optimize reaction efficiency and selectivity. This compound, with its moderately electron-withdrawing nature and a cone angle identical to triphenylphosphine, offers a unique combination of properties that can be advantageous in various catalytic applications.
References
- 1. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 4. A SF5 Derivative of Triphenylphosphine as an Electron-Poor Ligand Precursor for Rh and Ir Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. organometallicchem.wordpress.com [organometallicchem.wordpress.com]
A Comparative Guide to Tris(4-fluorophenyl)phosphine for the Characterization of Reaction Intermediates
For researchers, scientists, and drug development professionals seeking to elucidate reaction mechanisms, the choice of phosphine (B1218219) ligand is critical for stabilizing and characterizing fleeting reaction intermediates. This guide provides an objective comparison of Tris(4-fluorophenyl)phosphine with other common phosphine ligands, supported by experimental data, to aid in the selection of the optimal tool for mechanistic studies.
This compound [P(4-FC₆H₄)₃] is a versatile triarylphosphine ligand increasingly employed in catalysis and mechanistic investigations. Its unique electronic properties, stemming from the electron-withdrawing fluorine substituents, distinguish it from more traditional phosphine ligands like triphenylphosphine (B44618) (PPh₃) and electron-rich alkylphosphines. These properties can significantly influence the stability and spectroscopic signatures of reaction intermediates, making it a valuable tool for their characterization.
Comparison of Electronic and Steric Properties
The efficacy of a phosphine ligand in stabilizing reaction intermediates is largely determined by its electronic and steric characteristics. Electron-withdrawing groups, such as the fluorine atoms in this compound, decrease the electron density on the phosphorus atom. This reduced basicity can lead to more stable metal complexes and can influence the kinetics and thermodynamics of elementary steps in a catalytic cycle.
| Ligand | Tolman Electronic Parameter (TEP), ν(CO) cm⁻¹ | Cone Angle (θ) | pKa |
| This compound | 2079.3 | 145° | 1.03[1] |
| Triphenylphosphine (PPh₃) | 2068.9 | 145° | 2.73 |
| Tri(p-tolyl)phosphine | 2066.7 | 145° | 3.84 |
| Tricyclohexylphosphine (PCy₃) | 2056.4 | 170° | 9.70 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 2056.1 | 182° | 11.40[1] |
Table 1: Comparison of Electronic and Steric Parameters of Common Phosphine Ligands. Data compiled from various sources. TEP is a measure of the ligand's net electron-donating ability, with higher values indicating lower electron density. The cone angle is a measure of the ligand's steric bulk.
The data in Table 1 illustrates that while this compound shares a similar steric profile with triphenylphosphine, its electronic properties are markedly different. The significantly higher TEP value and lower pKa confirm its electron-deficient nature. This electronic perturbation can be instrumental in stabilizing electron-rich metal centers in reaction intermediates.
Characterization of Reaction Intermediates using ³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the coordination environment of phosphine ligands and identifying reaction intermediates. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to changes in the electronic structure and geometry of the metal complex.
While specific comparative studies detailing the ³¹P NMR shifts of a wide range of intermediates with this compound are not extensively compiled in single reports, the principles of its application are well-established. The electron-withdrawing nature of the 4-fluorophenyl groups generally leads to a downfield shift in the ³¹P NMR signal upon coordination to a metal center, compared to more electron-rich phosphines. This can provide a clearer spectroscopic window for observing the formation and transformation of intermediates.
Experimental Protocols
General Protocol for Monitoring a Cross-Coupling Reaction by ³¹P NMR
This protocol provides a general framework for the in-situ monitoring of a palladium-catalyzed cross-coupling reaction to identify reaction intermediates.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
This compound or other phosphine ligand
-
Aryl halide
-
Organoboron reagent (for Suzuki coupling) or alkene (for Heck coupling)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, deuterated solvent (e.g., Toluene-d₈, THF-d₈)
-
NMR tubes suitable for air-sensitive reactions (e.g., J. Young tubes)
-
Internal standard (e.g., triphenyl phosphate)
Procedure:
-
In a glovebox, charge an NMR tube with the palladium precursor, the phosphine ligand (typically 2-4 equivalents per Pd), the aryl halide, the coupling partner, the base, and the internal standard.
-
Add the deuterated solvent to the NMR tube, ensuring all solids are dissolved or well-suspended.
-
Seal the NMR tube and carefully transfer it to the NMR spectrometer.
-
Acquire an initial ³¹P NMR spectrum at room temperature to identify the initial phosphine-ligated palladium species.
-
If the reaction is slow at room temperature, the probe temperature can be gradually increased while acquiring spectra at regular intervals to monitor the progress of the reaction.
-
For trapping and observing transient intermediates, low-temperature NMR studies are often necessary.[2][3] Cool the NMR probe to a low temperature (e.g., -78 °C) before initiating the reaction, if possible, or rapidly cool the sample after initiation.
-
Analyze the series of ³¹P NMR spectra to identify new phosphorus-containing species, which may correspond to catalytic intermediates such as oxidative addition complexes or transmetalation intermediates. The chemical shifts, coupling constants, and integration of these new signals relative to the starting materials and products provide crucial information about the reaction mechanism.
Visualization of Key Processes
Catalytic Cycle of a Suzuki-Miyaura Coupling Reaction
The following diagram illustrates the key steps in a Suzuki-Miyaura cross-coupling reaction where phosphine ligands play a crucial role in stabilizing the palladium intermediates.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Workflow for Intermediate Characterization
The logical flow for investigating reaction intermediates using phosphine ligands is depicted below.
Caption: Workflow for characterizing reaction intermediates.
Conclusion
This compound offers a unique electronic profile that can be advantageous for the stabilization and characterization of reaction intermediates, particularly those with electron-rich metal centers. Its electron-deficient nature, while maintaining a similar steric footprint to triphenylphosphine, provides a valuable alternative for mechanistic studies. The use of ³¹P NMR spectroscopy, especially at low temperatures, is a powerful method for observing and characterizing transient species stabilized by this and other phosphine ligands. While direct quantitative comparisons across a broad range of intermediates remain an area for further research, the principles outlined in this guide provide a solid foundation for employing this compound as a tool to unravel complex reaction mechanisms.
References
Safety Operating Guide
Safe Disposal of Tris(4-fluorophenyl)phosphine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Tris(4-fluorophenyl)phosphine, a common reagent in organic synthesis. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
Key Safety and Hazard Information
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3][4][5]. Therefore, stringent safety measures are required during its handling and disposal.
| Property | Data |
| CAS Number | 18437-78-0[1][2] |
| Molecular Formula | C₁₈H₁₂F₃P[5] |
| Molecular Weight | 316.26 g/mol [2] |
| Appearance | Solid[1] |
| Melting Point | 79-83 °C[2][3] |
| Incompatibilities | Strong oxidizing agents[1][6] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂), Oxides of phosphorus, Phosphorus trihydride (phosphine), Gaseous hydrogen fluoride (B91410) (HF)[1][6] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][4][5][6] |
| Signal Word | Warning[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure[1][7].
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards[3][7].
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact. Contaminated clothing should be removed and washed before reuse[1][7].
-
Respiratory Protection: If dust formation is likely, use a NIOSH-approved N95 dust mask or a full-face respirator[2][7].
2. Waste Collection and Segregation:
-
Carefully sweep up the solid this compound, avoiding the generation of dust[1][8].
-
Place the material into a suitable, clearly labeled, and sealable container for disposal. Ensure the container is compatible with the chemical.
-
Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents[1][6].
3. Labeling and Storage:
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste storage area away from heat and sources of ignition[1][3]. The storage area should be locked up[1][7].
4. Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Disposal should be in accordance with all local, regional, and national regulations[1][8]. Do not empty into drains or release into the environment[1][3][8]. The preferred disposal method is often a chemical incinerator equipped with an afterburner and scrubber[3].
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. トリス(4-フルオロフェニル)ホスフィン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phosphine,tris(4-fluorophenyl)- MSDS CasNo.18437-78-0 [lookchem.com]
- 4. This compound | 18437-78-0 [amp.chemicalbook.com]
- 5. This compound | C18H12F3P | CID 140387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Essential Safety and Logistical Information for Handling Tris(4-fluorophenyl)phosphine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Tris(4-fluorophenyl)phosphine. This document provides crucial safety protocols, operational guidance, and disposal plans to foster a secure research environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 18437-78-0
-
Molecular Formula: (FC₆H₄)₃P[1]
Hazard Identification: this compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure safe handling. The primary hazards associated with this chemical are:
-
Eye Irritation: Causes serious eye irritation (H319).[2][3][4]
-
Respiratory Irritation: May cause respiratory irritation (H335).[2][3][4]
The signal word for this chemical is "Warning".[1][3]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure safety. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Face Shield | Recommended when there is a potential for splashing. | |
| Skin Protection | Chemical-Resistant Gloves | Wear compatible chemical-resistant gloves. Inspect gloves before each use and remove them carefully to avoid skin contamination.[1][7] |
| Lab Coat/Protective Clothing | Wear an appropriate protective lab coat to prevent skin exposure.[3][7] Contaminated clothing should be removed and laundered before reuse.[5][6] | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][3] |
Operational and Handling Plan
Adherence to a strict operational plan is critical for the safe handling of this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[2][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: Carefully weigh and dispense the solid compound in a fume hood to avoid generating dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][5]
Storage:
-
Store in a cool, dry, and well-ventilated place.[3]
-
Keep the container tightly closed to prevent contamination.[3][5]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Accidental Release and First Aid Measures
Accidental Release:
-
Minor Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Avoid breathing dust.
-
Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[3]
-
Clean the spill area thoroughly.
-
-
Major Spills:
-
Evacuate the laboratory and alert emergency personnel.
-
Prevent the spill from entering drains.[3]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of the unused chemical as hazardous waste.[3] It should be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, filter paper, and empty containers, should be considered hazardous waste.
-
Containers: Dispose of empty containers in a suitable, closed container.
-
Regulations: All disposal activities must be conducted in accordance with local, regional, and national hazardous waste regulations.[5]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 三(4-氟苯基)膦 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 18437-78-0 [amp.chemicalbook.com]
- 3. Phosphine,tris(4-fluorophenyl)- MSDS CasNo.18437-78-0 [m.lookchem.com]
- 4. This compound | C18H12F3P | CID 140387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
